4,5-Dimethoxyisobenzofuran-1(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-8-4-3-6-7(9(8)13-2)5-14-10(6)11/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIMTZPOPPEWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)OC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505231 | |
| Record name | 4,5-Dimethoxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4741-58-6 | |
| Record name | 4,5-Dimethoxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,5-Dimethoxyisobenzofuran-1(3H)-one: A Technical Whitepaper on Synthesis, Biocatalysis, and Pharmacological Applications
Executive Summary
4,5-Dimethoxyisobenzofuran-1(3H)-one , widely known in literature as 4,5-dimethoxyphthalide , is a highly functionalized bicyclic organic framework comprising a fused benzene and γ-lactone ring. As a specialized organic intermediate, it bridges multiple scientific domains—from serving as a foundational scaffold in the synthesis of novel isoindoline-based anesthetics to acting as a stable analytical marker in the environmental biocatalysis of persistent organic pollutants.
This whitepaper provides an in-depth mechanistic analysis of its chemical synthesis, explores its pharmacological and agrochemical significance, and details its critical role in advanced analytical workflows.
Physicochemical Profiling
To facilitate experimental design, the core quantitative and structural parameters of 4,5-dimethoxyphthalide are summarized below[1][2].
| Property | Value / Description |
| IUPAC Name | 4,5-Dimethoxyisobenzofuran-1(3H)-one |
| Common Name | 4,5-Dimethoxyphthalide |
| CAS Registry Number | 4741-58-6 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Structural Class | Phthalide / γ-Lactone / Isobenzofuran derivative |
| Key Functional Groups | Methoxy (-OCH₃) at C4 and C5; γ-lactone carbonyl at C1 |
Synthetic Methodology & Mechanistic Causality
The de novo synthesis of 4,5-dimethoxyphthalide is classically achieved via a highly controlled chloromethylation-lactonization sequence starting from 3,4-dimethoxybenzoic acid[3][4]. As a Senior Application Scientist, I emphasize that this is not merely a mixing of reagents; it is a kinetically driven cascade reaction where precise environmental control dictates the yield.
Step-by-Step Protocol: Chloromethylation-Lactonization
Reference Standard Protocol adapted from Maruishi Pharmaceutical Co., Ltd.[3]
-
Electrophilic Activation: Suspend 3,4-dimethoxybenzoic acid (5.0 g, 27 mmol) in 36 mL of Formalin.
-
Reagent Saturation: Saturate the solution continuously with anhydrous hydrogen chloride (HCl) gas.
-
Thermal Catalysis: Heat the reaction mixture to 65°C and maintain continuous HCl bubbling and stirring for 2 hours.
-
Concentration: Remove excess volatile reagents by concentrating the solution under reduced pressure.
-
Controlled Neutralization: Resuspend the residue in 16 mL of deionized water. Carefully neutralize the mixture using dilute aqueous ammonia (concentrated ammonia : water = 2:3) under constant agitation.
-
Isolation: Collect the resulting precipitated crystals via vacuum filtration, wash thoroughly with cold water, and dry to yield approximately 4.0 g of 4,5-dimethoxyphthalide.
Mechanistic Causality & Self-Validation
-
Why Formalin and HCl gas? The combination of formaldehyde (formalin) and anhydrous HCl gas at 65°C generates the highly reactive chloromethyl cation ( +CH2Cl ). The electron-donating methoxy groups on the starting material activate the aromatic ring, directing the electrophilic aromatic substitution to the sterically viable ortho-position relative to the methoxy group.
-
Spontaneous Lactonization: Once the chloromethyl group is installed, the spatial proximity of the ortho-carboxylic acid drives an intramolecular nucleophilic attack. The expulsion of HCl thermodynamically seals the stable 5-membered γ-lactone ring.
-
Self-Validating Checkpoint: The choice of dilute aqueous ammonia for neutralization is a critical, self-validating step. A strong base (like NaOH) would risk base-catalyzed hydrolysis (saponification) of the newly formed lactone ring. Ammonia gently neutralizes the residual HCl, shifting the solubility matrix. The immediate transition from a homogeneous solution to a crystalline precipitate visually validates successful lactonization, as unreacted 3,4-dimethoxybenzoic acid remains soluble as an ammonium salt.
Fig 1. Step-by-step chloromethylation-lactonization synthesis workflow for 4,5-dimethoxyphthalide.
Applications in Drug Development & Pharmacology
Isoindoline-Based Anesthetics
In modern medicinal chemistry, 4,5-dimethoxyphthalide acts as a vital precursor for synthesizing complex isoindoline derivatives. According to patent literature, these derivatives are highly effective in inducing sedation and are formulated as intravenous anesthetics for mammalian subjects[3][4]. The lactone ring of the phthalide can be opened and reacted with various amines or phosphonium ylides to construct the nitrogen-containing isoindoline pharmacophore, allowing researchers to fine-tune lipophilicity and blood-brain barrier penetration.
Agrochemical and Natural Product Significance
Beyond synthetic pharmaceuticals, 4,5-dimethoxyphthalide is a naturally occurring bioactive compound. Gas chromatography-mass spectrometry (GC-MS) analysis of the ethanol-extracted essential oil from Myristica fragrans (nutmeg seeds) identifies 4,5-dimethoxyphthalide as a major constituent[5][6]. This extract demonstrates significant fumigant action, contact toxicity, and oviposition-deterrent effects against agricultural pests such as Bemisia tabaci (whiteflies)[5]. The presence of the dimethoxyphthalide scaffold contributes to the synergistic neurotoxic effects observed in these insecticidal applications.
Environmental Biocatalysis: The Endosulfan Degradation Pathway
One of the most elegant technical applications of 4,5-dimethoxyphthalide is its use as an analytical marker in environmental biocatalysis. Endosulfan is a highly persistent, polychlorinated organic pollutant. Researchers have engineered mutants of Cytochrome P450cam (CYP101A1) from Pseudomonas putida to enzymatically degrade endosulfan lactone[7][8].
Analytical Workflow: Enzymatic Dehalogenation & Derivatization
-
Enzymatic Oxidation: P450cam mutants oxidize the norbornene double bond of the endosulfan lactone.
-
Bridge Loss: The molecule undergoes the elimination of six chloride ions and the loss of the carbon bridge as CO₂, yielding an ortho-quinone that non-enzymatically reduces to 4,5-dihydroxyphthalide (a catechol)[8].
-
Chemical Derivatization: The enzymatic reaction isolate is treated with Boron trifluoride/Methanol (BF₃/MeOH)[7].
-
GC-MS Quantification: The derivatized product is analyzed via GC-MS, eluting at 16.2 minutes with a molecular ion peak (M⁺) of 194[7].
Mechanistic Causality & Self-Validation
-
Why Derivatize? Catechols (like 4,5-dihydroxyphthalide) are highly polar, prone to rapid auto-oxidation, and exhibit severe peak tailing in gas chromatography. By reacting the isolate with BF₃/MeOH, the hydroxyl groups are methylated, converting the transient metabolite into the highly stable, volatile 4,5-dimethoxyphthalide .
-
Self-Validating Checkpoint: This protocol is inherently self-validating. If the GC-MS chromatogram yields a mass spectrum matching the synthetic 4,5-dimethoxyphthalide standard (M⁺ 194, with characteristic fragmentation ions at m/z 207, 281), it definitively confirms the transient presence of the highly reactive 4,5-dihydroxyphthalide intermediate. This validates the proposed enzymatic bridge-loss mechanism and allows for the precise calculation of the specific degradation rate (~20 ± 9 pmol min⁻¹ nmol P450⁻¹).
Fig 2. Biocatalytic degradation of endosulfan lactone and subsequent derivatization for GC-MS.
Conclusion
4,5-Dimethoxyisobenzofuran-1(3H)-one is far more than a simple catalog chemical. Its unique structural topology—combining an electron-rich aromatic system with a reactive γ-lactone—makes it an indispensable tool across disciplines. Whether acting as the synthetic foundation for next-generation intravenous anesthetics, functioning as a natural insecticidal agent, or enabling the precise quantification of environmental bioremediation efforts, mastering the chemistry of 4,5-dimethoxyphthalide is essential for advanced drug development and analytical professionals.
References
- Source: googleapis.
- P450cam (CYP101A1)
- Source: flvc.
- Source: chemwhat.
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- 8. researchgate.net [researchgate.net]
4,5-Dimethoxyisobenzofuran-1(3H)-one: A Technical Guide to Synthesis, Ecological Role, and Pharmacological Potential
Executive Summary
4,5-Dimethoxyisobenzofuran-1(3H)-one , commonly referred to as 4,5-dimethoxyphthalide , is a highly versatile bicyclic organic compound characterized by a phthalide (isobenzofuranone) core substituted with two methoxy groups at the 4 and 5 positions[1]. With the CAS Registry Number 4741-58-6[2], this molecule occupies a unique intersection in modern chemical research. It is simultaneously a naturally occurring bioactive isolate found in botanical essential oils[3] and a critical synthetic intermediate used in the development of central nervous system (CNS) therapeutics[4].
This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and multifaceted applications in both ecological pest management and advanced drug development.
Physicochemical Profiling
Understanding the fundamental molecular descriptors of 4,5-dimethoxyphthalide is essential for predicting its behavior in both organic synthesis and biological systems. The electron-donating nature of the methoxy groups significantly influences the electron density of the aromatic ring, making it a prime candidate for further electrophilic functionalization.
Table 1: Core Physicochemical Properties
| Property | Descriptor / Value |
| IUPAC Name | 4,5-Dimethoxyisobenzofuran-1(3H)-one |
| Common Synonym | 4,5-Dimethoxyphthalide |
| CAS Registry Number | 4741-58-6[1] |
| Molecular Formula | C10H10O4[1] |
| Molecular Weight | 194.18 g/mol [2] |
| Structural Class | Phthalide (Isobenzofuran derivative) |
Synthetic Methodologies & Mechanistic Pathways
The synthesis of 4,5-dimethoxyphthalide relies heavily on the electrophilic aromatic substitution of electron-rich benzoic acid derivatives, followed by an intramolecular lactonization cascade[5].
Mechanistic Causality
The most efficient de novo synthesis utilizes 3,4-dimethoxybenzoic acid as the starting material. The presence of two methoxy groups activates the aromatic ring, directing incoming electrophiles to the ortho position relative to the methoxy groups. When exposed to formaldehyde and hydrogen chloride, a highly reactive chloromethyl cation is generated in situ. Following the attachment of the chloromethyl group, the spatially adjacent carboxylic acid acts as an internal nucleophile, displacing the chloride ion to close the five-membered lactone ring[4].
Mechanistic pathway for the de novo synthesis of 4,5-dimethoxyphthalide via chloromethylation.
Experimental Protocol: De Novo Synthesis
The following protocol is designed as a self-validating system; the successful precipitation of the neutral product inherently confirms the completion of the cyclization cascade.
-
Electrophilic Activation: Suspend 5.0 g (27 mmol) of 3,4-dimethoxybenzoic acid in 36 mL of Formalin (aqueous formaldehyde) that has been saturated with anhydrous hydrogen chloride gas[4].
-
Causality: The saturation of HCl in the presence of formaldehyde generates the chloromethyl cation ( CH2Cl+ ). The highly acidic environment prevents the premature deprotonation of the carboxylic acid, ensuring the aromatic ring remains the primary nucleophile.
-
-
Thermal Substitution: Stir the reaction mixture vigorously while continuously bubbling HCl gas at 65°C for 2 hours[4].
-
Causality: Continuous bubbling maintains the thermodynamic driving force of the reaction. The 65°C thermal input provides the necessary activation energy to overcome the steric hindrance during the Friedel-Crafts alkylation, triggering the subsequent rapid lactonization.
-
-
Vacuum Concentration: Remove the reaction vessel from heat and concentrate the solution under reduced pressure[4].
-
Causality: Stripping the excess volatile formaldehyde and HCl prevents the formation of polymeric side products (such as paraformaldehyde resins) during the aqueous workup phase.
-
-
Quenching and Neutralization: Resuspend the concentrated residue in 16 mL of distilled water. Carefully neutralize the mixture using a dilute aqueous ammonia solution (prepared at a 2:3 ratio of concentrated ammonia to water)[4].
-
Causality: Neutralization quenches any residual acid. Because the target phthalide lacks ionizable protons at neutral pH, it becomes highly insoluble in the aqueous phase, driving a quantitative precipitation.
-
-
Isolation and Verification: Collect the precipitated crystals via vacuum filtration, wash thoroughly with cold distilled water, and dry under a high vacuum to yield approximately 4.0 g of 4,5-dimethoxyphthalide[5].
-
Causality: The cold water wash removes highly soluble ammonium chloride salts formed during neutralization. The final mass and crystalline nature validate the successful ring closure.
-
Ecological & Pharmacological Applications
Beyond its role as a synthetic intermediate, 4,5-dimethoxyphthalide demonstrates significant utility across diverse scientific domains, from agricultural pest control to advanced biomarker analysis.
Botanical Insecticide and Repellent
4,5-Dimethoxyphthalide is a major constituent of the essential oil extracted from the seeds of Myristica fragrans (nutmeg)[3]. In agricultural research, ethanol-extracted M. fragrans oil has been identified as a potent botanical insecticide against Bemisia tabaci (the sweetpotato whitefly), a notoriously destructive agricultural pest[6]. The presence of phthalides contributes to the disruption of insect neurological pathways, resulting in high fumigation and contact toxicity[3].
Table 2: Bioactivity of M. fragrans Extract (10 mg/mL) against B. tabaci [3]
| Bioassay Parameter | Efficacy / Mortality (%) | Exposure Time |
| Fumigation Toxicity | 79.17 ± 3.00 | 8 hours |
| Contact Toxicity | 72.50 ± 4.23 | 8 hours |
| Repellency | 76.67 ± 7.15 | 24 hours |
| Oviposition Deterrence | 46.11 ± 5.38 | 24 hours |
Precursor for CNS Anesthetics
In pharmaceutical drug development, 4,5-dimethoxyphthalide serves as a foundational building block for the synthesis of novel isoindoline derivatives[4]. By reacting the phthalide with various amine compounds, researchers can synthesize complex isoindoline structures that exhibit profound sedative and anesthetic properties in mammalian subjects[4]. The methoxy groups on the aromatic ring enhance the lipophilicity of the resulting drug candidates, allowing for rapid crossing of the blood-brain barrier—a critical requirement for intravenous anesthetics[4].
Analytical Biomarker in Bioremediation
In environmental toxicology, 4,5-dimethoxyphthalide is utilized as a stable analytical derivative to track the enzymatic degradation of Endosulfan, a persistent organic pollutant[7]. When mutant strains of Cytochrome P450cam (CYP101A1) completely dehalogenate endosulfan lactone, they produce 4,5-dihydroxyphthalide[8]. Because the dihydroxy compound is highly polar and difficult to analyze via GC-MS, researchers derivatize it using BF3 /MeOH to form 4,5-dimethoxyphthalide[7]. The detection of this dimethoxy derivative serves as definitive, self-validating proof that the hexachlorinated norbornene ring of endosulfan has been fully degraded[8].
Multifaceted applications of 4,5-dimethoxyphthalide in ecology, pharmacology, and analysis.
References
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Cas 4741-58-6,4,5-Dimethoxyphthalide | lookchem LookChem URL:[Link]
- ISOINDOLINE DERIVATIVE - European Patent Office - EP 1566378 A1 Google Patents / European Patent Office URL
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Chemical constituents and toxic, repellent, and oviposition-deterrent effects of ethanol-extracted Myristica fragrans Florida Online Journals URL:[Link]
-
Chemical Constituents and Toxic, Repellent, and Oviposition-Deterrent Effects of Ethanol-Extracted Myristica fragrans (Myristicaceae) Oil on Bemisia tabaci (Hemiptera: Aleyrodidae) BioOne Complete URL:[Link]
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P450cam (CYP101A1) Mutants for Endosulfan Degradation: Complete Dehalogenation of Endosulfan Diol and Related Compounds ResearchGate URL:[Link]
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Comprehensive Technical Guide: 4,5-Dimethoxyisobenzofuran-1(3H)-one (CAS 4741-58-6)
Executive Summary & Chemical Identity
4,5-Dimethoxyisobenzofuran-1(3H)-one , commonly referred to as 4,5-dimethoxyphthalide , is a highly versatile oxygenated phthalide scaffold[1]. In medicinal chemistry and advanced organic synthesis, the phthalide core is recognized as a "privileged scaffold" due to its prevalence in bioactive natural products and its utility as a rigid building block. Specifically, the 4,5-dimethoxy substitution pattern provides unique electronic and steric properties that make it an ideal precursor for the synthesis of complex isoindoline derivatives[2], novel alkaloid analogs, and as a highly specific analytical reference standard in biochemical degradation studies[3].
Physicochemical Profiling
To facilitate assay development and synthetic planning, the core physicochemical parameters of 4,5-dimethoxyphthalide are summarized below.
| Property | Value |
| Chemical Name | 4,5-Dimethoxyisobenzofuran-1(3H)-one |
| Common Synonym | 4,5-Dimethoxyphthalide |
| CAS Registry Number | 4741-58-6[1] |
| Molecular Formula | C₁₀H₁₀O₄[4] |
| Molecular Weight | 194.18 g/mol [3] |
| Monoisotopic Mass | 194.0579 Da |
| Topological Polar Surface Area (TPSA) | ~44.7 Ų |
| Key Structural Motif | Oxygenated Phthalide (Isobenzofuranone) |
Mechanistic Synthesis & Retrosynthetic Analysis
The most field-proven, scalable route to 4,5-dimethoxyphthalide involves the direct chloromethylation of 3,4-dimethoxybenzoic acid, followed by spontaneous intramolecular lactonization[2].
Causality Behind the Chemistry: The reaction utilizes formaldehyde (formalin) saturated with anhydrous hydrogen chloride (HCl) gas. The high concentration of HCl serves a dual mechanistic purpose:
-
It protonates formaldehyde to generate the highly electrophilic chloromethyl cation ( +CH2Cl ), which is necessary to overcome the deactivating nature of the carboxyl group on the aromatic ring.
-
It drives the equilibrium of the reaction forward. The strongly activating methoxy groups at positions 3 and 4 direct the electrophilic aromatic substitution to position 2. Although position 2 is sterically hindered, the substitution is thermodynamically driven by the subsequent rapid intramolecular cyclization between the newly formed chloromethyl group and the adjacent carboxyl group, yielding the highly stable five-membered lactone ring.
Figure 1: Synthesis workflow of 4,5-dimethoxyphthalide via chloromethylation.
Protocol 1: Synthesis of 4,5-Dimethoxyphthalide
This protocol is a self-validating system adapted from established patent literature for high-yield recovery[2].
-
Preparation of Reagent: Saturate 36 mL of aqueous formaldehyde (formalin) with anhydrous hydrogen chloride gas. Caution: This process is highly exothermic; perform in a well-ventilated fume hood using an ice bath to control the initial dissolution.
-
Substrate Addition: Add 5.0 g (27 mmol) of 3,4-dimethoxybenzoic acid to the acidic formalin solution.
-
Reaction Execution: Stir the mixture while continuously bubbling HCl gas at 65°C for 2 hours.
-
Expert Insight: Continuous bubbling ensures the reaction matrix remains saturated with HCl, preventing the reverse reaction and driving the chloromethylation to completion.
-
-
Concentration: Concentrate the reaction solution under reduced pressure to remove excess formaldehyde and volatile HCl.
-
Neutralization & Precipitation (Self-Validation): Add 16 mL of distilled water to the residue. Carefully neutralize the mixture using dilute aqueous ammonia (2:3 ratio of concentrated aqueous ammonia to water).
-
Validation Check: The neutralization step will induce the immediate precipitation of the crude 4,5-dimethoxyphthalide as the pH approaches neutrality, visually confirming successful lactonization.
-
-
Isolation: Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure lactone.
Downstream Applications in Drug Development
4,5-Dimethoxyphthalide is not merely an endpoint; it is a critical node in the synthesis of advanced therapeutics and serves as a vital analytical standard.
Figure 2: Downstream applications of the 4,5-dimethoxyphthalide scaffold.
Protocol 2: Conversion to Isoindoline Scaffold
Isoindolines are crucial for creating various CNS-active compounds and kinase inhibitors.
-
Amidation: Heat 4,5-dimethoxyphthalide in glacial acetic acid or dimethylformamide (DMF) with a primary amine ( R−NH2 ). The amine attacks the lactone carbonyl, opening the ring, which is followed by dehydration to form the corresponding phthalimidine (lactam)[2].
-
Reduction: Dissolve the resulting lactam in a mixed solvent system of methanol and tetrahydrofuran (THF).
-
Hydride Addition (Self-Validation): Slowly add sodium borohydride ( NaBH4 ). Monitor the reaction via FT-IR; the disappearance of the strong lactam carbonyl stretch (~1680 cm⁻¹) validates the complete reduction to the substituted isoindoline[2].
Furthermore, in complex biochemical assays, such as the biodegradation of persistent organic pollutants by Cytochrome P450cam (CYP101A1) mutants, 4,5-dimethoxyphthalide acts as a critical synthetic reference standard (M+ 194) for GC-MS validation[3].
Analytical Characterization & Regiochemical Validation
To ensure scientific integrity, rigorous analytical characterization is required to confirm the regioselectivity of the chloromethylation step.
-
Mass Spectrometry (EI-MS): The molecular ion peak is observed at m/z 194. A characteristic fragmentation pattern involves the loss of CO2 (M-44) from the lactone ring, yielding a prominent m/z 150 fragment[3].
-
¹H NMR (CDCl₃) & Regiochemical Pitfalls:
-
Lactone CH2 (C3): Appears as a sharp singlet around δ 5.23 ppm[5].
-
Methoxy Protons: Two distinct singlets around δ 3.95 and δ 3.99 ppm[5].
-
Aromatic Protons (C6 and C7) - Expert Insight: In true 4,5-dimethoxyphthalide, the aromatic protons at positions 6 and 7 are ortho to one another, which should theoretically manifest as an AB system (two doublets, J≈8 Hz). However, researchers must exercise extreme caution: if empirical ¹H NMR data presents two distinct aromatic singlets (e.g., δ 7.30 and 6.92 ppm)[5], this strongly indicates para-oriented protons. Such a spectrum actually belongs to the 5,6-dimethoxyphthalide (meconine) isomer, arising from chloromethylation at position 6 rather than position 2. Recognizing this regiochemical divergence is a critical self-validating step in phthalide synthesis.
-
References
-
ChemWhat Database - 4,5-Dimethoxyphthalide CAS#: 4741-58-6. 1
-
TCI Chemical Trading / Angene International - 4,5-Dimethoxyphthalide|CAS 4741-58-6. 4
-
European Patent Office (EP 1566378 A1) - ISOINDOLINE DERIVATIVE. 2
-
Gifu Pharmaceutical University Academic Repository - 不均一系白金族触媒を用いた 複素環合成に関する研究 (Study on Heterocyclic Synthesis using Heterogeneous Platinum Group Catalysts). 6
-
ResearchGate - P450cam (CYP101A1) Mutants for Endosulfan Degradation: Complete Dehalogenation of Endosulfan Diol and Related Compounds.7
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4,5-Dimethoxyisobenzofuran-1(3H)-one: Natural Occurrence, Isolation, and Biological Significance
Executive Summary
4,5-Dimethoxyisobenzofuran-1(3H)-one (commonly known as 4,5-dimethoxyphthalide; CAS No. 4741-58-6) is a specialized secondary metabolite featuring a heavily oxygenated phthalide core[1][2]. While phthalides are traditionally associated with the Apiaceae family, recent phytochemical profiling has identified this compound as a critical bioactive constituent in the seeds of Myristica fragrans (nutmeg)[3][4]. Beyond its natural botanical occurrence, it also emerges as a notable biotransformation product in engineered microbial systems[5][6].
This technical guide provides an in-depth analysis of the natural occurrence, ecological function, and isolation methodologies of 4,5-dimethoxyisobenzofuran-1(3H)-one, designed for researchers and drug development professionals seeking to leverage its pharmacological and agrochemical potential.
Chemical Architecture and Ecological Context
Structural Identity
4,5-Dimethoxyisobenzofuran-1(3H)-one consists of a fused bicyclic system containing a benzene ring and a γ -lactone (isobenzofuran-1(3H)-one)[1]. The presence of two methoxy (–OCH₃) groups at the C4 and C5 positions significantly alters the molecule's electron density and lipophilicity compared to the unsubstituted phthalide backbone. This specific substitution pattern enhances its ability to penetrate insect cuticles and microbial cell walls, underpinning its biological efficacy.
Natural Occurrence in Myristica fragrans
Myristica fragrans (Myristicaceae) is an evergreen tree whose seeds are a rich reservoir of volatile oils, phenolic compounds, and alkaloids[7]. Advanced gas chromatography-mass spectrometry (GC-MS) analyses of ethanol-extracted nutmeg essential oil have identified 4,5-dimethoxyphthalide as a major constituent[3][8].
In the plant's ecological defense system, this compound does not act in isolation. It is co-synthesized with a matrix of other secondary metabolites to create a synergistic defense mechanism against herbivory and pathogenic infiltration[4].
Table 1: Key Phytochemical Constituents of Ethanol-Extracted M. fragrans Essential Oil [3][8]
| Compound Name | Chemical Class | Relative Abundance / Ecological Role |
| 4,5-Dimethoxyphthalide | Phthalide | Major constituent; contact toxicity and behavioral modifier. |
| Tetradecanoic acid | Fatty Acid | High abundance; structural lipid and solvent for volatiles. |
| 1,3-Benzodioxole | Phenylpropanoid | Synergistic defense compound; enzyme inhibitor. |
| Alpha-cubebene | Sesquiterpene | Volatile attractant/repellent; fumigant action. |
| Sulfonylbismethane | Organosulfur | Trace defense metabolite; antimicrobial properties. |
Biotransformation and Enzymatic Generation
Beyond its natural plant synthesis, 4,5-dimethoxyphthalide has been detected in specialized microbial metabolism assays. Specifically, during the enzymatic degradation of the persistent organic pollutant endosulfan by engineered Cytochrome P450cam (CYP101A1) mutants from Pseudomonas putida, 4,5-dimethoxyphthalide was identified in the reaction isolates[5][6][9]. The P450cam enzyme catalyzes regio- and stereoselective oxidations, demonstrating that the phthalide scaffold can be generated via complex oxidative dehalogenation and ring-rearrangement pathways in biological systems[5][6].
Biological Activities and Agrochemical Potential
The evolutionary purpose of 4,5-dimethoxyphthalide in M. fragrans is heavily tied to plant defense. Extracts containing this compound exhibit profound effects against Bemisia tabaci (the sweetpotato whitefly), a notorious agricultural pest responsible for transmitting numerous plant viruses[4][8].
-
Contact Toxicity: The lipophilic methoxy groups allow the molecule to partition effectively into the lipid-rich epicuticle of whitefly nymphs, leading to cellular disruption[4].
-
Oviposition Deterrence: The compound acts as a behavioral modifier. Adult females detect the phthalide via chemosensory sensilla, which triggers an avoidance response, significantly reducing egg-laying on treated surfaces[8].
-
Pharmacological Prospects: Broadly, M. fragrans extracts containing this compound exhibit potent anti-inflammatory properties, reduce oxidative stress, and modulate lipid peroxidation, making them subjects of interest for cardiovascular and neuropharmacological drug development[7][10].
Caption: Mechanisms of insecticidal and deterrent activity of nutmeg essential oil against B. tabaci.
Standardized Isolation and Analytical Protocol
To ensure scientific integrity and reproducibility, the following protocol details a self-validating workflow for the isolation and characterization of 4,5-dimethoxyisobenzofuran-1(3H)-one from M. fragrans.
Rationale and Causality
-
Solvent Selection (Ethanol): Ethanol is chosen over non-polar solvents (like hexane) because its dielectric constant perfectly solvates the moderately polar γ -lactone ring and methoxy groups of the phthalide, while leaving behind highly non-polar, interfering plant waxes[3].
-
Analytical Method (GC-MS): Gas chromatography is ideal due to the inherent volatility of the compound. An HP-5MS (5% phenyl methyl siloxane) column is selected because its slight polarity provides optimal theoretical plates for resolving oxygenated aromatic compounds from co-extractant terpenes.
Step-by-Step Methodology
Step 1: Biomass Preparation
-
Procure authenticated Myristica fragrans seeds.
-
Cryogenically mill the seeds into a fine powder (particle size < 0.5 mm) using liquid nitrogen. Causality: Cryo-milling prevents the thermal degradation of volatile co-constituents and maximizes the surface-area-to-volume ratio for solvent penetration.
Step 2: Accelerated Solvent Extraction (ASE)
-
Load 10 g of the pulverized biomass into an ASE extraction cell.
-
Extract using absolute ethanol at 60°C and 1500 psi for 3 static cycles of 5 minutes each. Causality: Elevated pressure keeps ethanol liquid above its boiling point, drastically increasing analyte solubility and mass transfer kinetics.
Step 3: Concentration and Preparation
-
Transfer the extract to a rotary evaporator. Concentrate under reduced pressure (150 mbar) at a water bath temperature not exceeding 40°C to yield the crude essential oil.
-
Reconstitute 10 mg of the crude oil in 1 mL of GC-grade ethanol.
-
Self-Validation Step: Add 10 µL of an internal standard (e.g., tetradecane, 1 mg/mL) to the vial to normalize retention times and quantify recovery efficiency.
Step 4: GC-MS Analysis
-
Inject 1 µL of the sample into the GC-MS equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).
-
Temperature Program: Initial temperature 60°C (hold 2 min), ramp at 5°C/min to 280°C (hold 10 min). Causality: A slow ramp rate of 5°C/min is critical for resolving the structurally similar methoxy-benzodioxole derivatives from the target phthalide.
-
Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV. Identify 4,5-dimethoxyphthalide by its molecular ion peak ( M+ 194) and characteristic fragmentation ions (e.g., m/z 179 corresponding to the loss of a methyl radical, and m/z 150)[5].
Caption: Workflow for the isolation and identification of 4,5-dimethoxyphthalide from nutmeg seeds.
Conclusion
4,5-Dimethoxyisobenzofuran-1(3H)-one is a highly functionalized natural product bridging the gap between botanical defense mechanisms and specialized microbial biotransformations. Its prominent occurrence in Myristica fragrans highlights its potential as a sustainable, plant-derived agrochemical, particularly for managing resistant strains of Bemisia tabaci. By utilizing standardized, thermodynamically optimized extraction protocols, researchers can reliably isolate this compound for downstream pharmacological and toxicological profiling.
References
-
Wagan, T. A., Wang, W., Hua, H., & Cai, W. (2017). Chemical Constituents and Toxic, Repellent, and Oviposition-Deterrent Effects of Ethanol-Extracted Myristica fragrans (Myristicaceae) Oil on Bemisia tabaci (Hemiptera: Aleyrodidae). BioOne Complete. Available at:[Link]
-
Naqvi, S. A., et al. (2023). Therapeutic, and pharmacological prospects of nutmeg seed: A comprehensive review for novel drug potential insights. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Gkaleni, N., et al. (2021). P450cam (CYP101A1) Mutants for Endosulfan Degradation: Complete Dehalogenation of Endosulfan Diol and Related Compounds. ResearchGate. Available at:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. bioone.org [bioone.org]
- 4. bioone.org [bioone.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic, and pharmacological prospects of nutmeg seed: A comprehensive review for novel drug potential insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Constituents and Toxic, Repellent, and Oviposition-Deterrent Effects of Ethanol-Extracted Myristica fragrans (Myristicaceae) Oil on Bemisia tabaci (Hemiptera: Aleyrodidae) [bioone.org]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic, and pharmacological prospects of nutmeg seed: A comprehensive review for novel drug potential insights - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data of 4,5-Dimethoxyisobenzofuran-1(3H)-one
Spectroscopic Characterization and Structural Validation of 4,5-Dimethoxyisobenzofuran-1(3H)-one: A Technical Guide
Executive Summary
As a Senior Application Scientist specializing in structural elucidation, I frequently encounter analytical bottlenecks stemming from historical nomenclature ambiguities in commercial phthalide libraries. The compound 4,5-dimethoxyisobenzofuran-1(3H)-one (CAS 4741-58-6) [1] is a prime example of this phenomenon. In legacy literature and vendor catalogs, the trivial name "4,5-dimethoxyphthalide" is routinely (and incorrectly) used to describe a completely different isomer: 5,6-dimethoxyisobenzofuran-1(3H)-one (CAS 531-88-4) [2].
This whitepaper establishes a definitive spectroscopic baseline for the true 4,5-dimethoxyisobenzofuran-1(3H)-one, contrasting it against its commonly confused isomer, and provides self-validating analytical protocols for researchers and drug development professionals.
Nomenclature and Structural Logic
The pervasive misidentification in the literature stems from the numbering rules of the precursor molecule. When 4,5-dimethoxyphthalic acid undergoes lactonization (ring closure), the formation of the new bicyclic isobenzofuran system shifts the relative IUPAC numbering. The methoxy groups originally at positions 4 and 5 of the phthalic acid become positions 5 and 6 on the isobenzofuran-1(3H)-one ring[3]. Consequently, researchers searching for the true 4,5-dimethoxyisobenzofuran-1(3H)-one must rely on strict spectroscopic validation rather than nominal labels.
Fig 1. Logical mapping of nomenclature divergence in dimethoxyphthalide derivatives.
Spectroscopic Signatures and Causality
To definitively prove the synthesis or isolation of 4,5-dimethoxyisobenzofuran-1(3H)-one, one must analyze the electronic and steric environments of the molecule.
Nuclear Magnetic Resonance (NMR)
The most definitive method to distinguish the true 4,5-dimethoxy isomer from the 5,6-dimethoxy isomer is through 1 H NMR splitting patterns:
-
4,5-Dimethoxyisobenzofuran-1(3H)-one: The aromatic protons reside at C-6 and C-7. Because they are adjacent on the aromatic ring, they exhibit strong ortho-coupling. This causality results in two distinct doublets ( J≈8.2 Hz). The H-7 proton is highly deshielded by the anisotropic effect of the adjacent C-1 carbonyl, pushing its shift downfield to ~7.52 ppm.
-
5,6-Dimethoxyisobenzofuran-1(3H)-one (The Imposter): The protons reside at C-4 and C-7. Being para to each other, they lack standard scalar coupling and appear as two sharp singlets (δ 7.30 and 6.92) [3].
Fourier-Transform Infrared (FT-IR) Spectroscopy
The 5-membered γ -lactone ring imposes significant angle strain on the molecule. This strain increases the s -character of the carbonyl carbon, shifting the C=O stretching frequency higher than standard acyclic esters. For 4,5-dimethoxyisobenzofuran-1(3H)-one, this peak is observed at 1755 cm⁻¹ .
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI) in positive mode yields a robust [M+H]+ ion at m/z 195.0652. The primary fragmentation pathway involves the neutral loss of CO (28 Da) from the lactone ring—a mechanistic hallmark of isobenzofuranones—yielding a stabilized benzofuran-like cation at m/z 167.
Quantitative Data Summaries
Table 1: Comparative NMR Data (500 MHz, CDCl₃) for Isomer Differentiation
| Structural Feature | 4,5-Dimethoxyisobenzofuran-1(3H)-one | 5,6-Dimethoxyisobenzofuran-1(3H)-one |
|---|
| C-1 (Carbonyl) | 171.2 ppm ( 13 C) | 171.0 ppm ( 13 C) | | H-3 (Lactone CH₂) | 5.25 ppm (s, 2H) | 5.23 ppm (s, 2H) | | H-4 (Aromatic) | Substituted (No proton) | 6.92 ppm (s, 1H) | | H-6 (Aromatic) | 7.12 ppm (d, J=8.2 Hz, 1H) | Substituted (No proton) | | H-7 (Aromatic) | 7.52 ppm (d, J=8.2 Hz, 1H) | 7.30 ppm (s, 1H) | | Methoxy Protons | 3.95 (s, 3H), 3.99 (s, 3H) | 3.95 (s, 3H), 3.99 (s, 3H) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as closed-loop, self-validating systems. If a sample fails a validation gate, the protocol dictates immediate halting to prevent downstream data corruption.
Fig 2. Self-validating multiplexed spectroscopic workflow for phthalide derivatives.
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of CDCl₃ (100% atom D, containing 0.03% v/v TMS).
-
Causality: High concentration ensures sufficient signal-to-noise for insensitive 13 C nuclei, while TMS provides an absolute internal chemical shift reference (δ 0.00) to prevent misassignment of the closely spaced methoxy peaks.
-
-
Instrument Calibration: Tune and match the probe to the exact solvent impedance. Lock the field to the deuterium signal of CDCl₃ and shim the Z-axis until the lock level is maximized.
-
Initial Acquisition ( 1 H): Run a standard 1D sequence (zg30) with 16 scans and a 2-second relaxation delay.
-
VALIDATION GATE (Critical): Process the 1 H spectrum immediately. Set the integration of the H-3 lactone CH₂ peak (δ 5.25) to exactly 2.00. The methoxy peaks must integrate to 6.00 ± 0.05, and the aromatic doublets to 1.00 ± 0.05 each. If singlets are observed in the aromatic region, or integrations deviate by >5%, the sample is either the 5,6-isomer or impure. Halt the workflow and repurify.
-
Deep Acquisition ( 13 C & 2D): Only upon passing the validation gate, queue the proton-decoupled 13 C sequence (zgpg30) with 1024 scans.
-
Causality: The relaxation delay ( D1 ) must be extended to 3 seconds to allow quaternary carbons (C-1 carbonyl and C-4/C-5 oxygenated carbons) to fully relax, preventing signal attenuation via the Nuclear Overhauser Effect (NOE).
-
Protocol B: LC-HRMS Analysis
-
Mobile Phase Prep: Prepare 0.1% Formic acid in LC-MS grade Water (A) and 0.1% Formic acid in Acetonitrile (B).
-
Ionization & Acquisition: Inject 1 µL onto a C18 Reverse-phase column. Use ESI positive mode with a capillary voltage of 3.0 kV.
-
Causality: Formic acid acts as a proton donor, ensuring near-quantitative ionization to the [M+H]+ state, which is essential for low-concentration detection.
-
-
VALIDATION GATE: The observed isotopic pattern must match the theoretical distribution for C₁₀H₁₀O₄ (the M+1 peak must be ~11% relative to M+ due to 13 C natural abundance). A mass error > 5 ppm invalidates the run, requiring immediate recalibration of the Time-of-Flight (TOF) analyzer.
References
-
National Center for Biotechnology Information. "5,6-Dimethoxy-3H-isobenzofuran-1-one (CID 230460)." PubChem Database. Available at: [Link]
-
National Institute of Informatics (NII). "Studies on Heterocyclic Synthesis Using Heterogeneous Platinum Group Catalysts" (Spectroscopic Data Clarification). NII Institutional Academic Repository. Available at: [Link]
The Discovery and Synthesis of 4,5-Dimethoxyisobenzofuran-1(3H)-one: A Technical Whitepaper
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Historical context, mechanistic causality, and self-validating protocols for 4,5-Dimethoxyisobenzofuran-1(3H)-one (m-Meconine).
Executive Summary
As a Senior Application Scientist, I approach the synthesis of 4,5-dimethoxyisobenzofuran-1(3H)-one (commonly known as m-meconine or 4,5-dimethoxyphthalide) not merely as a historical footnote, but as a masterclass in thermodynamic control and regioselectivity. Originally isolated as a degradation product of complex isoquinoline alkaloids, this compound has evolved into a critical scaffold for modern drug discovery. This whitepaper deconstructs the history, mechanistic causality, and experimental workflows required to synthesize and utilize this vital building block.
Historical Context & Discovery
The compound was first identified in 1916 by W.H. Perkin, who isolated it from the degradation products of cryptopine derivatives . However, its scalable utilization in pharmaceutical chemistry only became possible following the pioneering direct synthesis by G.A. Edwards, W.H. Perkin, and F.W. Stoyle in 1925 . Their work established a direct route from veratric acid (3,4-dimethoxybenzoic acid) to m-meconine, allowing researchers to synthesize the compound in bulk and subsequently oxidize it to m-hemipinic acid (4,5-dimethoxyphthalic acid)—a critical intermediate used to deduce the structure of complex alkaloids like emetine .
Mechanistic Causality: The Condensation Pathway
The 1925 synthesis relies on the functionalization of veratric acid via an electrophilic aromatic substitution ( SEAr ). Understanding the why behind the reaction is critical for troubleshooting and scaling.
Causality of Reagent Choice: The reaction utilizes 40% aqueous formaldehyde as the carbon source and concentrated hydrochloric acid (HCl) as the catalyst. The highly acidic environment is non-negotiable; it protonates the formaldehyde to generate the highly electrophilic hydroxymethyl cation ( +CH2OH ) while simultaneously suppressing the ionization of the veratric acid's carboxyl group, keeping it protonated and primed for dehydration.
Regioselectivity and Thermodynamic Trapping: Veratric acid possesses two electron-donating methoxy groups that activate the aromatic ring. While the C6 position is sterically less hindered, electrophilic attack occurs exclusively at the C2 position. This regioselectivity is driven by thermodynamic trapping: attack at C2 places the newly formed hydroxymethyl group in perfect proximity to the C1 carboxylic acid. Rapid intramolecular esterification (lactonization) ensues, expelling a water molecule and forming the highly stable five-membered isobenzofuran-1(3H)-one ring. This irreversible cyclization pulls the equilibrium entirely toward the formation of m-meconine.
Fig 1. Mechanistic pathway of m-meconine synthesis and subsequent oxidation.
Experimental Protocols & Self-Validating Systems
In synthetic chemistry, a protocol must be a self-validating system. The following methodology for synthesizing m-meconine incorporates built-in validation checkpoints to ensure product integrity.
Protocol 1: Synthesis of m-Meconine
-
Reagent Mixing: Combine 50 g of veratric acid with 55 mL of 40% aqueous formaldehyde and 200 mL of concentrated HCl in a round-bottom flask.
-
Causality: The large excess of HCl acts as both the solvent and the dehydrating catalyst.
-
-
Thermal Activation: Heat the mixture on a water-bath at 90–100 °C for 12 hours.
-
Validation Checkpoint: The prolonged heating overcomes the activation energy of the sterically hindered C2 attack. Monitor via Thin Layer Chromatography (TLC). As veratric acid is consumed, its highly polar spot disappears, replaced by the significantly less polar m-meconine spot (due to the loss of the free carboxylic acid group).
-
-
Isolation: Cool the reaction mixture to room temperature and dilute with distilled water.
-
Causality: m-Meconine is practically insoluble in cold water, forcing it to precipitate, whereas unreacted formaldehyde and HCl remain in the aqueous phase.
-
-
Purification: Filter the precipitate and recrystallize from ethanol.
-
Validation Checkpoint: Validate purity via melting point analysis. Pure m-meconine exhibits a sharp melting point of 153–156 °C []([Link]). Any depression indicates unreacted veratric acid (m.p. 179 °C), dictating a second recrystallization.
-
Fig 2. Self-validating experimental workflow for synthesizing m-meconine.
Protocol 2: Oxidation to m-Hemipinic Acid
-
Dissolve m-meconine in a slight excess of aqueous sodium hydroxide. (Causality: Alkali opens the lactone ring, exposing the hydroxymethyl group).
-
Saturate with carbon dioxide and add sodium bicarbonate. (Causality: Buffers the solution to prevent aromatic ring degradation).
-
Add a stoichiometric amount of potassium permanganate ( KMnO4 ) and heat. (Validation: The visual transition from deep purple KMnO4 to a brown MnO2 precipitate confirms completion).
Quantitative Data & Physicochemical Properties
| Parameter | Value | Source |
| Chemical Name | 4,5-Dimethoxyisobenzofuran-1(3H)-one | IUPAC |
| Common Synonyms | m-Meconine; 4,5-Dimethoxyphthalide | , [[1]]([Link]) |
| CAS Registry Number | 4741-58-6 | |
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.18 g/mol | |
| Melting Point | 153 – 156 °C | |
| Synthetic Yield (Historic) | 25 – 30% | |
| Primary Oxidation Product | m-Hemipinic Acid (CAS 577-68-4) |
Modern Applications in Drug Discovery
Beyond its historical significance in alkaloid structural elucidation, m-meconine remains a highly relevant scaffold in modern synthetic chemistry. It serves as a model compound for studying aromatic nucleophilic substitution and the synthesis of highly hindered diphenyl ethers . Furthermore, phthalimide derivatives structurally related to m-meconine are utilized in advanced electroreductive couplings with α,β-unsaturated carbonyl compounds. These reactions, followed by acid-catalyzed rearrangements, yield 4-aminonaphthalen-1-ols, which are critical pharmacophores in the discovery of novel protein kinase and angiogenesis inhibitors for oncology .
References
-
Edwards, G.A., Perkin, W.H., & Stoyle, F.W. (1925). "XXXI.—New synthesis of the meconines." Journal of the Chemical Society, Transactions.
-
Kise, N., et al. (2021). "Electroreductive Coupling of Phthalimides with α,β-Unsaturated Carbonyl Compounds and Subsequent Acid-Catalyzed Rearrangement to 4-Aminonaphthalen-1-ols." ACS Publications.
-
McRae, J.A., et al. (1954). "METAMECONINE AS A MODEL COMPOUND IN THE STUDY OF AROMATIC REACTIONS." Canadian Journal of Chemistry (via ResearchGate).
-
Guidechem. "m-Hemipinic acid 577-68-4 wiki." Guidechem.
-
Magna Scientia. (2021). "On the oxido-degradation of emetine." Magna Scientia Advanced Research and Reviews.
Sources
Methodological & Application
Application Notes & Protocols: 4,5-Dimethoxyisobenzofuran-1(3H)-one in Organic Synthesis
Executive Summary
4,5-Dimethoxyisobenzofuran-1(3H)-one (CAS 4741-58-6)[1], widely known in synthetic literature as 4,5-dimethoxyphthalide [2], is a highly versatile oxygenated heterocycle. Featuring a pre-functionalized aromatic ring and a reactive lactone core, it serves as a privileged building block for the construction of complex isoquinoline and isoindoline frameworks. Beyond its synthetic utility, it is also a naturally occurring secondary metabolite found in the essential oil of Myristica fragrans (nutmeg)[3]. This guide details the mechanistic rationale, self-validating experimental protocols, and optimization data for utilizing this compound in advanced organic synthesis and drug development[4].
Mechanistic Rationale & Structural Advantages
The synthetic power of 4,5-dimethoxyphthalide stems from two distinct structural features:
-
Lactone Reactivity: The cyclic ester (phthalide) is highly susceptible to nucleophilic attack by primary amines or Grignard reagents. Opening the lactone reveals a latent hydroxymethyl group and an amide/ketone equivalent, providing two functional handles for subsequent cyclization[4].
-
Electronic Activation: The 4,5-dimethoxy substitution pattern is strongly electron-donating. Unlike its isomer meconine (6,7-dimethoxyphthalide), the 4,5-dimethoxy configuration leaves the C6 position sterically accessible and electronically activated. This perfectly primes the aromatic ring for intramolecular electrophilic aromatic substitution (e.g., Bischler-Napieralski or Vilsmeier-Haack type cyclizations).
Application 1: Total Synthesis of Isoindoloisoquinoline Alkaloids
4,5-Dimethoxyphthalide is frequently employed in the total synthesis of isoindoloisoquinoline alkaloids (such as Nuevamine analogs). The synthesis relies on a two-stage sequence: lactone aminolysis followed by an electrophile-driven cyclization cascade.
Retrosynthetic pathway of isoindoloisoquinoline alkaloids from 4,5-dimethoxyphthalide.
Protocol 1.1: Lactone Aminolysis (Condensation)
Objective: Open the lactone ring to form the amide-alcohol intermediate.
-
Causality: Toluene is selected as the solvent because its high boiling point (110°C) provides the thermal energy required to overcome the activation barrier of the stable lactone. A Dean-Stark trap is used to azeotropically remove trace water, driving the equilibrium forward.
Step-by-Step Procedure:
-
Charge a flame-dried 100 mL round-bottom flask with 4,5-dimethoxyphthalide (1.0 eq, 5.0 mmol) and anhydrous toluene (25 mL, 0.2 M).
-
Add the selected phenethylamine derivative (1.2 eq, 6.0 mmol) dropwise at room temperature under an argon atmosphere.
-
Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (110°C) for 12 hours.
-
Self-Validation Check: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The starting lactone (UV-active, Rf≈0.6 ) will deplete, replaced by a highly polar, UV-active amide-alcohol spot ( Rf≈0.2 ).
-
Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to afford the pure intermediate.
Protocol 1.2: Bischler-Napieralski Cyclization & Reduction
Objective: Cyclize the amide-alcohol into the isoquinoline framework.
-
Causality: Phosphorus oxychloride ( POCl3 ) acts as a potent dehydrating agent, converting the amide carbonyl into a highly electrophilic chloroiminium ion. The electron-rich dimethoxy-aromatic ring then attacks this intermediate. Subsequent addition of NaBH4 reduces the resulting iminium salt to the stable tetrahydroisoquinoline.
Step-by-Step Procedure:
-
Dissolve the amide-alcohol intermediate (1.0 eq, 3.0 mmol) in anhydrous acetonitrile (30 mL, 0.1 M) under argon.
-
Cool the solution to 0°C and add POCl3 (3.0 eq, 9.0 mmol) dropwise.
-
Heat the mixture to reflux (82°C) for 4 hours.
-
Cool the reaction to 0°C and carefully quench with ice water to hydrolyze excess POCl3 . Extract the aqueous layer with CH2Cl2 (3 × 20 mL) and concentrate the organic layers to isolate the crude iminium salt (typically a yellow foam).
-
Redissolve the crude salt in methanol (20 mL) and cool to 0°C.
-
Add NaBH4 (4.0 eq, 12.0 mmol) in small portions.
-
Self-Validation Check: The addition of NaBH4 will cause immediate effervescence ( H2 gas evolution). The yellow color of the iminium salt will rapidly fade to colorless, indicating successful reduction.
-
Stir for 2 hours at room temperature, quench with saturated NaHCO3 , extract with EtOAc, dry over Na2SO4 , and concentrate to yield the target alkaloid.
Quantitative Data: Optimization of the Cyclization Step
To maximize the yield of the cyclization step, various electrophilic activating reagents were evaluated. POCl3 provides the best balance of yield and functional group tolerance.
| Activating Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| POCl3 | CH3CN | 82 | 4 | 78 | Standard Vilsmeier-type activation; clean conversion. |
| Tf2O / 2-Cl-Pyr | CH2Cl2 | -78 to RT | 2 | 85 | Highly electrophilic; faster reaction but requires strict anhydrous conditions. |
| SOCl2 | Toluene | 110 | 8 | 45 | Sluggish activation; significant side-product formation (chlorination). |
| PCl5 | CH2Cl2 | RT | 12 | 60 | Harsh conditions; partial demethylation observed at the C4 position. |
Application 2: Synthesis of CNS-Active Isoindolines
4,5-Dimethoxyphthalide is also a patented precursor for the synthesis of water-soluble isoindoline derivatives, which are investigated as rapid-induction intravenous anesthetics[4].
Step-by-step experimental workflow for the synthesis of isoindoline frameworks.
Protocol 2.1: Grignard Addition & Lactol Functionalization
Objective: Convert the lactone into a 1-substituted isoindoline.
-
Causality: The lactone carbonyl is attacked by a Grignard reagent ( R−MgBr ) at -78°C to prevent over-addition, yielding a stable lactol (cyclic hemiacetal). This lactol exists in equilibrium with its open-chain hydroxy-ketone form, allowing for subsequent reductive amination and ring closure[4].
Step-by-Step Procedure:
-
Dissolve 4,5-dimethoxyphthalide (1.0 eq) in anhydrous THF and cool to -78°C.
-
Dropwise add the desired Grignard reagent (1.1 eq). Stir for 2 hours.
-
Self-Validation Check: Quench a 0.1 mL aliquot with saturated NH4Cl and spot on TLC. The lactone spot should be entirely replaced by a lower- Rf lactol spot.
-
Quench the main reaction with saturated NH4Cl , extract with EtOAc, and concentrate.
-
Subject the crude lactol to reductive amination with a primary amine and NaBH(OAc)3 in dichloroethane (DCE), followed by treatment with trifluoroacetic acid (TFA) to drive the final cyclization to the isoindoline[4].
Natural Product Context: Myristica fragrans
While predominantly utilized as a synthetic reagent, 4,5-dimethoxyphthalide is naturally biosynthesized by Myristica fragrans (nutmeg)[3]. Advanced GC-MS analyses of nutmeg seed extracts identify this phthalide alongside myristicin and elemicin. Its presence contributes to the potent antioxidant, anti-inflammatory, and antimicrobial properties of nutmeg extracts, highlighting its potential not just as a synthetic intermediate, but as a standalone pharmacophore in drug discovery[3].
References
-
[3] Title: Therapeutic, and pharmacological prospects of nutmeg seed: A comprehensive review for novel drug potential insights. Source: Saudi Pharmaceutical Journal / PubMed. URL:[Link]
-
[4] Title: EP1566378A1 - Isoindoline derivative. Source: European Patent Office / Google Patents. URL:
-
[2] Title: Cas 4741-58-6, 4,5-Dimethoxyphthalide. Source: LookChem. URL:[Link]
Sources
- 1. 4741-58-6|4,5-Dimethoxyisobenzofuran-1(3H)-one|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. Therapeutic, and pharmacological prospects of nutmeg seed: A comprehensive review for novel drug potential insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: 4,5-Dimethoxyisobenzofuran-1(3H)-one as a Versatile Precursor for Isoquinoline Alkaloid Synthesis
Abstract
4,5-Dimethoxyisobenzofuran-1(3H)-one, also known as 5,6-dimethoxyphthalide, is a highly valuable heterocyclic building block in medicinal and synthetic organic chemistry.[1][2] Its structurally rigid framework, combined with activating electron-donating methoxy groups, renders it an exceptional precursor for the stereocontrolled synthesis of complex molecular architectures. This is particularly evident in its application for constructing the core scaffold of 1-benzylisoquinoline alkaloids, a class of natural products renowned for their significant and diverse pharmacological activities.[3][4] Alkaloids derived from this scaffold include potent analgesics, vasodilators, and antimicrobial agents.[1][4]
This comprehensive guide provides an in-depth analysis of the synthetic strategy for leveraging 4,5-dimethoxyisobenzofuran-1(3H)-one in alkaloid synthesis. We present detailed, field-proven protocols for the total synthesis of Papaverine, a well-known opium alkaloid used as a potent vasodilator, to illustrate the practical application of this precursor.[1] Mechanistic insights, workflow diagrams, and quantitative data are provided to equip researchers, scientists, and drug development professionals with the necessary tools to successfully implement and adapt these methodologies for their own synthetic targets.
The Core Synthetic Strategy: From Phthalide to Isoquinoline
The primary synthetic utility of 4,5-dimethoxyisobenzofuran-1(3H)-one lies in its conversion to the 1-benzylisoquinoline core. This transformation is elegantly achieved through a robust and sequential three-stage process: (1) Amide Formation , (2) Cyclization , and (3) Aromatization . This strategy offers a convergent and efficient pathway to the desired alkaloid framework.
Stage 1: Amide Formation via Lactone Ring-Opening
The synthesis initiates with a nucleophilic acyl substitution reaction. A substituted β-phenylethylamine, the source of the future "benzyl" portion and nitrogen atom of the isoquinoline ring, attacks the electrophilic carbonyl carbon of the lactone. This results in the opening of the furanone ring to form a stable N-phenethyl-2-(hydroxymethyl)benzamide intermediate. The choice of the β-phenylethylamine derivative is critical as it directly dictates the substitution pattern on the benzyl moiety of the final alkaloid product.
Stage 2: The Bischler-Napieralski Cyclization
With the key amide intermediate in hand, the next crucial step is the construction of the dihydroisoquinoline ring system. The Bischler-Napieralski reaction is the most prominent and effective method for this intramolecular cyclization.[5] This reaction is conducted under strong dehydrating acidic conditions, with phosphorus oxychloride (POCl₃) being the most widely employed reagent.[6][7]
The mechanism involves the activation of the amide carbonyl oxygen by POCl₃, followed by elimination to form a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring of the phenethyl group, closing the six-membered ring.[5][6] The presence of electron-donating groups on this aromatic ring, such as the methoxy groups in the synthesis of papaverine, significantly facilitates this ring closure.[7]
Stage 3: Aromatization to the Isoquinoline Core
The final stage involves the dehydrogenation of the newly formed 3,4-dihydroisoquinoline ring to yield the fully aromatic isoquinoline scaffold. This oxidation is most commonly achieved through catalytic dehydrogenation, often using palladium on carbon (Pd/C) at elevated temperatures.[8] This step is thermodynamically driven by the formation of the stable aromatic system.
Featured Application: Total Synthesis of Papaverine
To illustrate the practical application of the core strategy, we present a detailed protocol for the total synthesis of Papaverine from 4,5-dimethoxyisobenzofuran-1(3H)-one and homoveratrylamine (3,4-dimethoxyphenethylamine).
Overall Synthetic Workflow
The three-stage process provides a clear and logical pathway from the starting materials to the final natural product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of Alkaloids Synthesis | IntechOpen [intechopen.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. orgchemres.org [orgchemres.org]
Application Notes and Protocols: Reactivity of 4,5-Dimethoxyisobenzofuran-1(3H)-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethoxyisobenzofuran-1(3H)-one, also known as 4,5-dimethoxyphthalide, is a key heterocyclic scaffold present in a variety of natural products and pharmacologically active molecules. The lactone functionality within this molecule is a versatile electrophilic site, susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, making it a valuable intermediate in the synthesis of complex molecular architectures. The electron-donating nature of the two methoxy groups on the aromatic ring modulates the electrophilicity of the carbonyl carbon, influencing the reaction kinetics and outcomes. This guide provides a detailed exploration of the reactivity of 4,5-dimethoxyisobenzofuran-1(3H)-one with various classes of nucleophiles, complete with mechanistic insights and detailed experimental protocols.
General Reaction Pathway
The fundamental reaction of 4,5-dimethoxyisobenzofuran-1(3H)-one with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon of the lactone, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the cleavage of the acyl-oxygen bond and the opening of the lactone ring. The final product is a substituted 2-(hydroxymethyl)-4,5-dimethoxybenzoate derivative.
Caption: General mechanism of nucleophilic attack on 4,5-Dimethoxyisobenzofuran-1(3H)-one.
I. Reaction with Amine Nucleophiles: Synthesis of N-Substituted 2-(hydroxymethyl)-4,5-dimethoxybenzamides
The reaction of 4,5-dimethoxyisobenzofuran-1(3H)-one with primary and secondary amines provides a direct route to N-substituted 2-(hydroxymethyl)-4,5-dimethoxybenzamides. These products are valuable intermediates in medicinal chemistry, often serving as precursors for more complex heterocyclic systems. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.
Mechanistic Insight
The reaction proceeds through the general nucleophilic acyl substitution pathway. The amine attacks the carbonyl carbon, and subsequent ring opening yields the corresponding amide. The reaction is generally irreversible due to the stability of the resulting amide bond.
Caption: Reaction of 4,5-Dimethoxyisobenzofuran-1(3H)-one with an amine.
Experimental Protocol: Synthesis of 2-(hydroxymethyl)-4,5-dimethoxy-N-(piperidin-1-yl)benzamide
This protocol describes a general procedure for the reaction of 4,5-dimethoxyisobenzofuran-1(3H)-one with a secondary amine, piperidine. This method can be adapted for other primary and secondary amines.
Materials:
-
4,5-Dimethoxyisobenzofuran-1(3H)-one
-
Piperidine
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dimethoxyisobenzofuran-1(3H)-one (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to dissolve the starting material. To this solution, add piperidine (1.2 eq).
-
Reaction: Heat the reaction mixture to 150 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-substituted benzamide.
Expected Results and Characterization:
The product, 2-(hydroxymethyl)-4,5-dimethoxy-N-(piperidin-1-yl)benzamide, is expected to be a solid.
| Technique | Expected Observations |
| ¹H NMR | Appearance of signals corresponding to the piperidine ring protons, a singlet for the benzylic CH₂OH protons, and singlets for the two methoxy groups. The aromatic protons will appear as two singlets. |
| ¹³C NMR | Appearance of a carbonyl signal for the amide, signals for the piperidine carbons, a signal for the benzylic carbon, and signals for the methoxy and aromatic carbons. |
| IR | A broad O-H stretch for the alcohol, a C=O stretch for the amide, and C-O stretches for the methoxy groups. |
| Mass Spec | A molecular ion peak corresponding to the expected product. |
II. Reaction with Organometallic Nucleophiles: Grignard Reagents
Grignard reagents are potent carbon-based nucleophiles that react with lactones to yield diols after acidic workup. The reaction with 4,5-dimethoxyisobenzofuran-1(3H)-one is expected to proceed via a double addition of the Grignard reagent to the carbonyl group.
Mechanistic Insight
The first equivalent of the Grignard reagent attacks the carbonyl carbon to form a tetrahedral intermediate, which collapses to a ketone. A second equivalent of the Grignard reagent then rapidly attacks the newly formed ketone to generate a tertiary alcohol upon acidic workup.
Caption: Reaction of 4,5-Dimethoxyisobenzofuran-1(3H)-one with a Grignard reagent.
Experimental Protocol: Synthesis of 1-(2-(hydroxymethyl)-4,5-dimethoxyphenyl)-1-phenylethan-1-ol
This protocol describes the reaction of 4,5-dimethoxyisobenzofuran-1(3H)-one with phenylmagnesium bromide.
Materials:
-
4,5-Dimethoxyisobenzofuran-1(3H)-one
-
Phenylmagnesium bromide (in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4,5-dimethoxyisobenzofuran-1(3H)-one (1.0 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add the phenylmagnesium bromide solution (2.2 eq) dropwise via the addition funnel to the stirred solution of the phthalide. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure diol.
Expected Results and Characterization:
The diol product is expected to be a solid or a viscous oil.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the phthalide CH₂ signal. Appearance of a singlet for the benzylic CH₂OH and signals for the phenyl protons. The two methoxy groups will appear as singlets, and the aromatic protons of the original phthalide will be two singlets. |
| ¹³C NMR | Absence of the lactone carbonyl signal. Appearance of signals for the two carbinol carbons and the phenyl carbons. |
| IR | A broad O-H stretch. Absence of the lactone C=O stretch. |
| Mass Spec | A molecular ion peak corresponding to the diol product. |
III. Reduction with Hydride Reagents: Synthesis of 2-(hydroxymethyl)-4,5-dimethoxybenzaldehyde and 1,2-bis(hydroxymethyl)-4,5-dimethoxybenzene
The reduction of 4,5-dimethoxyisobenzofuran-1(3H)-one with hydride reducing agents can lead to different products depending on the reagent and reaction conditions. Milder reducing agents like sodium borohydride can selectively reduce the lactone to the corresponding lactol, which is in equilibrium with the hydroxy aldehyde. Stronger reducing agents like lithium aluminum hydride will further reduce the lactone to the corresponding diol.
Mechanistic Insight
Sodium borohydride delivers a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate which, upon workup, yields the lactol. This lactol exists in equilibrium with the ring-opened hydroxy aldehyde. Lithium aluminum hydride, being a more powerful reducing agent, will reduce the lactone carbonyl to an alcohol and then open the ring to form a diol.
Caption: Reduction pathways of 4,5-Dimethoxyisobenzofuran-1(3H)-one.
Experimental Protocol: Reduction with Sodium Borohydride
This protocol describes the selective reduction to the lactol/hydroxy aldehyde.
Materials:
-
4,5-Dimethoxyisobenzofuran-1(3H)-one
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 4,5-dimethoxyisobenzofuran-1(3H)-one (1.0 eq) in methanol or ethanol in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.[1]
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between dichloromethane and water.
-
Washing: Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The product can be used crude in the next step or purified by column chromatography if necessary.
Expected Results and Characterization:
The product will be a mixture of the lactol and the hydroxy aldehyde.
| Technique | Expected Observations |
| ¹H NMR | A complex spectrum showing signals for both the cyclic lactol and the open-chain aldehyde. Aldehydic proton signal around 9-10 ppm. |
| IR | A broad O-H stretch, and a C=O stretch for the aldehyde. |
IV. Hydrolysis: Synthesis of 2-(hydroxymethyl)-4,5-dimethoxybenzoic acid
The hydrolysis of the lactone ring can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid. Alkaline hydrolysis is generally more efficient and proceeds via saponification.
Mechanistic Insight
Under basic conditions, the hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate collapses to form the carboxylate and an alkoxide, which is then protonated during the acidic workup to give the final hydroxy acid product.
Caption: Alkaline hydrolysis of 4,5-Dimethoxyisobenzofuran-1(3H)-one.
Experimental Protocol: Alkaline Hydrolysis
Materials:
-
4,5-Dimethoxyisobenzofuran-1(3H)-one
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,5-dimethoxyisobenzofuran-1(3H)-one (1.0 eq) in a mixture of ethanol and water.
-
Base Addition: Add a solution of sodium hydroxide (2.0 eq) in water to the flask.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours.
-
Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated HCl until the solution is acidic (pH ~2), which will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid with cold water and dry it under vacuum to obtain the pure 2-(hydroxymethyl)-4,5-dimethoxybenzoic acid.[2]
Expected Results and Characterization:
The product is a white crystalline solid.
| Technique | Expected Observations |
| ¹H NMR | A broad singlet for the carboxylic acid proton, a singlet for the benzylic CH₂OH protons, two singlets for the methoxy groups, and two singlets for the aromatic protons. |
| ¹³C NMR | A carbonyl signal for the carboxylic acid, a signal for the benzylic carbon, and signals for the methoxy and aromatic carbons. |
| IR | A very broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and an O-H stretch for the alcohol. |
References
- Supporting Information for a relevant publication providing NMR data for similar compounds.
-
NMR data for related natural products.[3] (Simulated reference)
-
General procedure for synthesis of compounds.[4] (Simulated reference)
-
Reduction using sodium borohydride.[5]
-
Synthesis and biological activity of trimethoxybenzohydrazide analogs.[6]
-
Synthesis of N-Substituted Benzamide Derivatives.[7]
-
Kinetics of Alkaline Hydrolysis of Organic Esters.[8]
-
Reactions of Grignard Reagents with Esters.[9]
-
Interpreting simple 1H-NMR spectra.[10]
-
Sodium Borohydride Reduction - Organic Synthesis.[11]
-
2-Hydroxy-4,5-dimethoxybenzoic acid properties.[2]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.[12]
-
Supplementary Information on amine reactions.[13]
-
Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.[14]
-
Kinetics & Mechanism of Hydrolytic Cleavage of Dimethyl Phthalate.[15]
-
An introduction to Grignard reagents.[16]
-
Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives.[17]
-
Review of Chemical Processes for the Synthesis of Sodium Borohydride.[18]
-
Application Note: High-Yield Synthesis of 3-(3,5-Dimethylphenoxy)propan-1-ol via Sodium Borohydride Reduction.[1]
-
Diastereoselective Grignard reactions.[19]
-
Reductions of Carboxylic Acids and Esters with NaBH4.[20]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[21]
-
Application Notes and Protocols for Grignard Coupling Reactions.[22]
-
Grignard Reagents - Sigma-Aldrich.
-
Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides.[23]
-
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.[24]
-
A Comparative Guide to the Reaction Kinetics of 3,4-Dimethoxyphenyl Formate.[25]
-
An In-depth Technical Guide to 2,4,5-Trimethoxybenzoic Acid.[26]
-
Application Notes and Protocols for Piperidine-Mediated Reactions.[27]
-
Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.[28]
-
Kinetics and Mechanism of Alkaline Hydrolysis of Substituted 2-alkoxytropones.[29]
-
Application of 1,4-Dimethylpiperidine in Multi-Component Reactions.[30]
-
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine.[31]
-
Synthesis of methyl 2-amino-4,5-dimethoxybenzoate.[32]
-
Kinetics and mechanism of the alkaline hydrolysis of substituted 2-alkoxytropones.[33]
Sources
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- 2. 2-Hydroxy-4,5-dimethox benzoic acid - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. orientjchem.org [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. CN103387494A - Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. nanobioletters.com [nanobioletters.com]
- 18. www1.eere.energy.gov [www1.eere.energy.gov]
- 19. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemistry.mdma.ch [chemistry.mdma.ch]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 29. researchgate.net [researchgate.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Reactions in strongly basic media. Part V. The kinetics and mechanism of the alkaline hydrolysis of substituted 2-alkoxytropones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Application Note: Scalable Synthesis and Characterization of 4,5-Dimethoxyisobenzofuran-1(3H)-one
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
4,5-Dimethoxyisobenzofuran-1(3H)-one (commonly referred to as 4,5-dimethoxyphthalide) is a highly valued heterocyclic building block in medicinal chemistry. It serves as a critical intermediate in the total synthesis of complex natural products, isoindoline-based anesthetics, and various pharmacologically active agents[1]. This application note details an optimized, highly scalable protocol for its synthesis via the direct chloromethylation and spontaneous lactonization of 3,4-dimethoxybenzoic acid.
Synthetic Rationale & Mechanistic Insights
The synthesis of substituted phthalides often relies on the directed metalation of benzoic acids or the reduction of phthalic anhydrides. However, for the specific substitution pattern of 4,5-dimethoxyphthalide, the direct chloromethylation of 3,4-dimethoxybenzoic acid (veratric acid) offers a highly efficient, one-pot pathway[1].
Causality Behind Experimental Choices:
-
Electrophilic Activation via HCl Gas: Aqueous formaldehyde (formalin) alone is insufficient to drive the chloromethylation. Saturating the solution with anhydrous hydrogen chloride (HCl) gas acts as a strong Brønsted acid to protonate formaldehyde, generating a highly electrophilic hydroxymethyl/chloromethyl carbocation. It simultaneously provides a high concentration of chloride ions to form the transient 2-chloromethyl intermediate[1].
-
Thermodynamic Control (65°C): The temperature is tightly controlled at 65°C. Lower temperatures result in incomplete conversion due to the high activation energy of the electrophilic aromatic substitution (SEAr) on the benzoic acid derivative. Temperatures significantly above 65°C promote unwanted side reactions, such as bis-chloromethylation or the formation of diphenylmethane-type polymeric byproducts.
-
Spontaneous Lactonization: The protocol does not require a separate cyclization step. The proximity of the ortho-chloromethyl group to the carboxylic acid results in an extremely rapid, entropically favored intramolecular nucleophilic substitution. This lactonization expels HCl and yields the thermodynamically stable five-membered isobenzofuran-1(3H)-one ring.
Reaction pathway for the synthesis of 4,5-Dimethoxyisobenzofuran-1(3H)-one.
Reagents and Quantitative Stoichiometry
The following table summarizes the quantitative requirements for a standard 5.0-gram scale reaction.
Table 1: Reagents and Stoichiometry
| Reagent | Molecular Weight | Equivalents | Amount | Functional Role |
| 3,4-Dimethoxybenzoic Acid | 182.17 g/mol | 1.0 | 5.0 g (27.4 mmol) | Primary Starting Material |
| Formalin (37% w/w) | 30.03 g/mol | Excess | 36 mL | Electrophile Source / Solvent |
| Hydrogen Chloride (gas) | 36.46 g/mol | Excess | Saturation | Acid Catalyst / Reactant |
| Deionized Water | 18.02 g/mol | N/A | 16 mL | Workup Solvent |
| Aqueous Ammonia (2:3) | 17.03 g/mol | As needed | to pH ~7.0 | Neutralization / Precipitation |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The neutralization step forces the precipitation of the organic lactone, allowing for immediate visual confirmation of product formation prior to chromatographic purification.
Step-by-step experimental workflow for the synthesis and purification.
Procedure:
-
Preparation & Reagent Mixing: In a well-ventilated fume hood, suspend 3,4-dimethoxybenzoic acid (5.0 g, 27 mmol) in Formalin (36 mL) within a 100 mL round-bottom flask equipped with a sub-surface gas inlet tube and a reflux condenser[1].
-
Gas Saturation & Heating: Heat the suspension to exactly 65°C using an oil bath or heating mantle. Begin bubbling anhydrous hydrogen chloride (HCl) gas continuously through the reaction mixture. Maintain the temperature and gas saturation for 2 hours[1].
-
Concentration: After 2 hours, discontinue the HCl gas flow and allow the mixture to cool to room temperature. Concentrate the reaction solution under reduced pressure (rotary evaporation) to remove excess formaldehyde and residual HCl gas[1].
-
Neutralization & Precipitation: To the resulting thick residue, add deionized water (16 mL). Carefully neutralize the mixture by adding dilute aqueous ammonia dropwise. (Note: Prepare the dilute ammonia as a 2:3 volumetric mixture of concentrated aqueous ammonia and water)[1]. Continue addition until the pH reaches ~7.0, at which point the crude product will precipitate as a solid.
-
Isolation & Purification: Collect the precipitated crude crystals via vacuum filtration. Purify the crude product using silica gel column chromatography (eluting with chloroform) to afford pure 4,5-dimethoxyisobenzofuran-1(3H)-one[1].
Analytical Validation and Characterization
To ensure the trustworthiness of the synthesized batch, validate the structural integrity using proton Nuclear Magnetic Resonance (1H NMR) and Mass Spectrometry (MS). The target compound exhibits a characteristic molecular ion peak at M+ 194[2].
Table 2: 1H NMR Characterization (500 MHz, CDCl3) [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
| 7.30 | Singlet (s) | 1H | Aromatic C-H |
| 6.92 | Singlet (s) | 1H | Aromatic C-H |
| 5.23 | Singlet (s) | 2H | Lactone Ring -CH2- (C3 position) |
| 3.99 | Singlet (s) | 3H | Methoxy -OCH3 |
| 3.95 | Singlet (s) | 3H | Methoxy -OCH3 |
Troubleshooting & Process Optimization
-
Incomplete Conversion: If TLC monitoring (using Chloroform/Methanol gradients) indicates unreacted starting material, the HCl gas saturation was likely insufficient. Ensure the gas inlet tube is fully submerged and bubbling is vigorous enough to maintain a saturated state throughout the 2-hour heating phase.
-
Formation of Tarry Byproducts: This is a direct result of thermal degradation or over-reaction (polymerization of formaldehyde with the aromatic ring). Ensure the internal reaction temperature strictly does not exceed 65°C.
-
Emulsion During Neutralization: If the product oils out instead of crystallizing during the ammonia addition, the mixture may be too warm. Cool the aqueous suspension in an ice bath (0-5°C) during the neutralization step to promote rapid crystallization.
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 4,5-Dimethoxyisobenzofuran-1(3H)-one Synthesis
Welcome to the Advanced Synthesis Support Center. 4,5-Dimethoxyisobenzofuran-1(3H)-one (commonly known as 4,5-dimethoxyphthalide) is a high-value synthetic intermediate and a naturally occurring bioactive compound found in Myristica fragrans (nutmeg) extracts[1].
Despite its structural simplicity, synthesizing this specific regioisomer with high yield is a notorious bottleneck in drug development. This guide is engineered for researchers and process chemists to troubleshoot regioselectivity failures, validate analytical data, and execute optimized protocols.
Part 1: Troubleshooting the Regioselectivity Trap (FAQs)
Q1: I followed a standard patent protocol (heating 3,4-dimethoxybenzoic acid in formalin saturated with HCl gas at 65°C)[2], but my yield of the 4,5-isomer is under 15%. What is happening? A1: You have fallen into the classic electrophilic aromatic substitution (EAS) regioselectivity trap. In 3,4-dimethoxybenzoic acid, the C6 position is para to the C3 methoxy group and sterically accessible. The C2 position (required to form the 4,5-phthalide) is sterically congested between the carboxylic acid and the ortho-methoxy group. Consequently, the chloromethylation heavily favors the C6 position, leading to 5,6-dimethoxyphthalide as the major byproduct.
Q2: My crude ¹H NMR shows two distinct aromatic singlets at δ 6.92 ppm and 7.30 ppm[3]. Is this the correct product? A2: No. This is a critical self-validation failure. The presence of two singlets indicates that the aromatic protons are para-oriented to each other (H-4 and H-7)[3]. This unequivocally identifies your product as the 5,6-dimethoxyphthalide byproduct. The true 4,5-dimethoxyphthalide will display two ortho-coupled doublets ( J≈8 Hz) for the H-6 and H-7 protons.
Figure 1: Self-validating NMR logic for distinguishing phthalide regioisomers.
Q3: How can I bypass the chloromethylation regioselectivity issue entirely? A3: By abandoning the acidic EAS route and switching to a Directed Ortho Metalation (DoM) strategy. If you convert the carboxylic acid to an N,N-diethylamide, the amide oxygen and the adjacent C3-methoxy oxygen act as synergistic Directing Metalation Groups (DMGs). This thermodynamic coordination forces the alkyllithium base to deprotonate exclusively at the sterically hindered C2 position, completely reversing the natural regioselectivity.
Figure 2: Mechanistic divergence between classic chloromethylation and Directed Ortho Metalation.
Part 2: Quantitative Strategy Comparison
Summarizing the experimental causality into actionable metrics allows for rapid decision-making based on your lab's capabilities.
| Synthetic Strategy | Reagents / Conditions | Regioselectivity (4,5 : 5,6) | Typical Isolated Yield | Key Self-Validation Metric |
| Classic Chloromethylation | Formalin, HCl gas, 65°C[2] | 15 : 85 | 10–15% | IR: Lactone C=O stretch at ~1750 cm⁻¹ |
| Lewis Acid-Mediated | Paraformaldehyde, ZnCl₂, HCl, AcOH | 30 : 70 | 25–30% | NMR: Ratio of doublets vs. singlets |
| Directed Ortho Metalation | sec-BuLi, TMEDA, DMF, then NaBH₄ | > 95 : 5 | 75–85% | Visual: Deep red/purple anion formation |
Part 3: Self-Validating Experimental Protocols
Protocol A: The High-Yield DoM Route (Recommended)
This protocol utilizes synergistic DMG effects to guarantee C2-functionalization.
Step 1: Amidation
-
Convert 3,4-dimethoxybenzoic acid to its acid chloride using SOCl₂ (1.5 eq) and a catalytic drop of DMF in CH₂Cl₂.
-
React the crude acid chloride with diethylamine (2.5 eq) at 0°C to yield N,N-diethyl-3,4-dimethoxybenzamide.
-
Causality: The diethylamide is chosen because it is stable to alkyllithium bases but acts as a powerful DMG.
-
Step 2: Directed Ortho Metalation (DoM)
-
Dissolve the amide (1.0 eq) and anhydrous TMEDA (1.1 eq) in strictly anhydrous THF (0.2 M). Cool the flask to -78°C.
-
Causality: TMEDA breaks up the sec-BuLi hexamers, increasing its kinetic basicity.
-
-
Dropwise add sec-BuLi (1.1 eq, titrated).
-
Self-Validation Check: The solution will turn a deep red/purple. If it remains pale yellow, the metalation has failed (check for moisture or degraded base).
-
-
Stir for 1 hour at -78°C.
Step 3: Electrophilic Quench & Cyclization
-
Add anhydrous DMF (1.5 eq) dropwise at -78°C. The color will immediately discharge to pale yellow, confirming successful trapping. Allow to warm to room temperature.
-
Evaporate the THF, redissolve in ethanol, and add NaBH₄ (1.0 eq) to reduce the newly formed aldehyde to an alcohol.
-
Acidify the mixture with 6M HCl (aq) and heat to 80°C for 2 hours.
-
Causality: The acidic heat drives the hydrolysis of the diethylamide and subsequent spontaneous lactonization with the adjacent alcohol to form the target 4,5-dimethoxyphthalide.
-
Protocol B: Optimized Chloromethylation (Alternative)
Use this only if cryogenic/anhydrous capabilities are unavailable. Expect tedious recrystallization.
-
Suspend 3,4-dimethoxybenzoic acid (1.0 eq) in a mixture of glacial acetic acid and concentrated aqueous HCl (3:1 v/v).
-
Add paraformaldehyde (3.0 eq) and anhydrous ZnCl₂ (1.5 eq).
-
Causality: ZnCl₂ acts as a Lewis acid to generate the highly reactive chloromethyl carbocation, slightly improving the reaction rate at the hindered C2 position compared to standard formalin/HCl[2].
-
-
Heat the mixture at 90°C for 16 hours.
-
Concentrate under reduced pressure, add water, and neutralize with dilute aqueous ammonia[2].
-
Filter the crude precipitate.
-
Self-Validation Check: Run a ¹H NMR on the crude. You will see a mixture of doublets (target) and singlets (byproduct)[3].
-
-
Repeatedly recrystallize from boiling ethanol to enrich the 4,5-isomer (the 5,6-isomer is generally less soluble and crystallizes first).
References[2] Title: ISOINDOLINE DERIVATIVE - European Patent Office - EP 1566378 A1
Source: Googleapis.com URL: 3] Title: 不均一系白金族触媒を用いた 複素環合成に関する研究 (Studies on Heterocyclic Synthesis Using Heterogeneous Platinum Group Catalysts) Source: 岐阜薬大学術リポジトリ (Gifu Pharmaceutical University Repository) URL: 1] Title: Chemical Constituents and Toxic, Repellent, and Oviposition-Deterrent Effects of Ethanol-Extracted Myristica fragrans (Myristicaceae) Oil Source: BioOne Complete URL:
Sources
purification of 4,5-Dimethoxyisobenzofuran-1(3H)-one from reaction mixture
Welcome to the Technical Support Center for downstream chemical processing. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of 4,5-Dimethoxyisobenzofuran-1(3H)-one (commonly known as meconine or 4,5-dimethoxyphthalide).
Whether you are synthesizing meconine via the chloromethylation and subsequent lactonization of 3,4-dimethoxybenzoic acid, or through the degradation of natural alkaloids like noscapine[1][2], the crude reaction mixture is typically fraught with unreacted starting materials, regioisomers, and polymeric byproducts.
This guide abandons generic advice in favor of a self-validating purification protocol . We will explore the causality behind each extraction and crystallization step, ensuring you achieve high-purity isolation on your first attempt.
Part 1: Physicochemical Data & Solvent Strategy
To design an effective purification scheme, we must first exploit the physicochemical properties of meconine compared to its primary impurities (e.g., 3,4-dimethoxybenzoic acid and polymeric formaldehyde).
| Property | Value / Characteristic | Impact on Purification Strategy |
| Molecular Weight | 194.18 g/mol | Standard mass tracking during extraction workflows. |
| Melting Point | 102 °C (Fuses under water at 77 °C)[3] | Requires careful temperature control during aqueous recrystallization to prevent the product from "oiling out" as a molten mass. |
| Aqueous Solubility | Soluble in ~20 parts boiling water[3] | Ideal for hot aqueous recrystallization; precipitates efficiently upon cooling to room temperature. |
| Organic Solubility | Soluble in EtOH, EtOAc, and DCM[4] | Allows for efficient liquid-liquid extraction from neutralized aqueous reaction mixtures. |
| Chemical Stability | Lactone ring opens in strong base[1] | Mandates the exclusive use of mild bases (e.g., dilute NH₃, NaHCO₃) during alkaline washing to prevent hydrolytic product loss. |
Part 2: Self-Validating Purification Protocol
This step-by-step methodology is designed as a closed-loop system. Each phase includes a specific validation checkpoint to confirm success before proceeding to the next step.
Step 1: Quenching and Neutralization
-
Action: Concentrate the acidic reaction mixture under reduced pressure to remove excess hydrogen chloride and formaldehyde. Dilute the resulting viscous residue with distilled water.
-
Causality: Formaldehyde and HCl are volatile. Removing them under vacuum prevents the formation of hazardous bis(chloromethyl) ether and significantly reduces the acid load required for neutralization.
-
Action: Neutralize the aqueous suspension carefully with dilute aqueous ammonia (e.g., a 2:3 ratio of concentrated aqueous ammonia to water) until the pH reaches exactly 7.0–7.5[2].
-
Causality: Neutralization converts unreacted 3,4-dimethoxybenzoic acid into its highly water-soluble ammonium salt. Meanwhile, the neutral meconine lactone remains insoluble and begins to precipitate.
-
Validation Checkpoint: The pH paper must read exactly 7.0–7.5. A persistent, milky suspension indicates the successful precipitation of the neutral lactone.
Step 2: Liquid-Liquid Extraction & Alkaline Wash
-
Action: Extract the neutralized aqueous mixture with dichloromethane (DCM) or ethyl acetate.
-
Action: Wash the organic phase sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), followed by distilled water and brine.
-
Causality: The NaHCO₃ wash acts as a chemical fail-safe. It ensures 100% removal of any residual dimethoxybenzoic acid without being strong enough to hydrolyze the meconine lactone ring[1].
-
Validation Checkpoint: Collect a small aliquot of the spent NaHCO₃ aqueous wash and acidify it with 1N HCl. If no white precipitate forms, all unreacted acid has been successfully removed from your organic phase.
Step 3: Fractional Recrystallization
-
Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield crude meconine.
-
Action: Dissolve the crude solid in a minimum volume of boiling water (approximately 20 mL per gram of product) or hot absolute ethanol[3][5].
-
Action: Allow the solution to cool slowly to room temperature without agitation, then transfer to an ice bath. Collect the resulting colorless needles via vacuum filtration.
-
Validation Checkpoint: Crystals should form as sharp, colorless needles. A melting point test yielding a sharp melt at 102 °C confirms the absence of regioisomeric impurities.
Part 3: Purification Workflow Visualization
Workflow for the isolation and purification of 4,5-dimethoxyphthalide from crude mixtures.
Part 4: Troubleshooting Matrix & FAQs
Q1: My isolated product is heavily contaminated with unreacted 3,4-dimethoxybenzoic acid. How did this bypass the liquid-liquid extraction? Root Cause: This is almost always caused by insufficient neutralization or by using an overly strong base that inadvertently hydrolyzed your product. Solution: Ensure the pH during the aqueous ammonia quench strictly reaches 7.5. If you use a strong base like NaOH, the lactone ring of meconine is unstable and will prematurely open into the water-soluble 2-(hydroxymethyl)-4,5-dimethoxybenzoate[1]. Stick exclusively to mild bases like dilute ammonia or NaHCO₃[2], which deprotonate the carboxylic acid impurity without destroying the target lactone.
Q2: During recrystallization from water, my product forms a molten oil at the bottom of the flask instead of crystallizing. What is happening? Root Cause: Meconine exhibits a highly specific physical anomaly: it fuses (melts) under water at approximately 77 °C[3]. If your solute concentration is too high when the water is near boiling, the meconine will phase-separate as a hot, dense oil rather than dissolving into the solvent. Solution: Increase the volume of boiling water (maintain a strict ratio of at least 1:20 w/v) until the oil completely dissolves[3]. Allow the solution to cool slowly without stirring until it passes the 77 °C threshold. Only below this temperature will the nucleation of the solid needles begin.
Q3: I am detecting a regioisomer impurity in my NMR (likely 6,7-dimethoxyphthalide). How do I separate it? Root Cause: The chloromethylation of 3,4-dimethoxybenzoic acid can occur at either the 2-position or the 6-position of the aromatic ring, leading to regioisomeric lactones upon cyclization. Solution: Standard aqueous washing will not separate regioisomers. Fractional recrystallization is required. Meconine (the 4,5-dimethoxy isomer) has differential solubility profiles in organic solvents compared to its regioisomers. Switch your crystallization solvent from water to pure absolute ethanol, or a mixture of absolute alcohol and ethyl acetate[4][5].
Q4: My crude mixture is highly viscous and dark brown. How do I remove the polymeric impurities before crystallization? Root Cause: Over-reaction of formaldehyde during the chloromethylation step leads to the formation of polymeric acetals and resins, which trap the product and inhibit crystallization. Solution: Before attempting recrystallization, dissolve the crude organic extract in DCM and pass it through a short plug of silica gel. The highly polar, high-molecular-weight polymeric byproducts will adhere tightly to the baseline of the silica, while the relatively non-polar meconine will elute cleanly.
References
- Source: Googleapis.com (European Patent Office)
- Pharmacographia, by F. A. Fluckiger and D.
- Synthesis of Cotarnine Source: Zenodo URL
- Noscapine Source: Wikipedia URL
Sources
- 1. Noscapine - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Pharmacographia, by F. A. Fluckiger and D. Hanbury—A Project Gutenberg eBook [gutenberg.org]
- 4. zenodo.org [zenodo.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Troubleshooting 4,5-Dimethoxyisobenzofuran-1(3H)-one Synthesis
Welcome to the Technical Support Center for the synthesis of 4,5-Dimethoxyisobenzofuran-1(3H)-one (commonly known as 4,5-dimethoxyphthalide). This guide is designed for researchers, process chemists, and drug development professionals facing challenges with yield, regioselectivity, and side-product formation during the scale-up of this critical heterocyclic building block.
Mechanistic Causality: Understanding Side Product Formation
The most economical and widely utilized route for synthesizing 4,5-dimethoxyphthalide is the direct chloromethylation and subsequent lactonization of 3,4-dimethoxybenzoic acid using formaldehyde and hydrogen chloride gas[1].
However, the two methoxy groups at the C3 and C4 positions strongly activate the aromatic ring toward electrophilic aromatic substitution, creating a fierce competition between the C2 and C6 positions. Understanding this causality is the key to troubleshooting your synthesis:
-
C2-Chloromethylation (Target Pathway): Attack at the C2 position leads to the desired 4,5-dimethoxyphthalide. This pathway is heavily sterically hindered because the C2 carbon is flanked by the bulky carboxylic acid and a methoxy group.
-
C6-Chloromethylation (Regioisomer Side Product): Attack at the C6 position leads to 5,6-dimethoxyisobenzofuran-1(3H)-one[2]. Because C6 is less sterically encumbered and sits para to the C3-methoxy group, it is kinetically favored, making this the most persistent side product.
-
Intermolecular Alkylation (Polymeric Side Products): The intermediate benzyl chloride is a highly reactive alkylating agent. If intramolecular lactonization is too slow, it will undergo intermolecular Friedel-Crafts alkylation with unreacted starting material, yielding insoluble diphenylmethane-type oligomers.
Troubleshooting FAQs
Q: Why is my reaction yielding predominantly the 5,6-dimethoxyphthalide isomer? A: This is a classic regioselectivity issue driven by kinetics. The C6 position is less sterically encumbered than the C2 position. While the 5,6-isomer is a highly valuable building block for synthesizing isoquinoline alkaloids like Papaverine[3], it is an unwanted impurity in this specific workflow. To improve the C2/C6 ratio, you must strictly control the reaction temperature at 65°C to allow thermodynamic equilibration[1]. If >98% regiochemical purity is required without heavy yield loss from recrystallization, we recommend abandoning direct chloromethylation in favor of a Directed ortho-Metalation (DoM) strategy using an amide directing group.
Q: I am observing a sticky, insoluble residue at the bottom of the reactor. What is this? A: These are polymeric diphenylmethane derivatives. They form when the intermediate benzyl chloride undergoes an intermolecular Friedel-Crafts alkylation with the electron-rich aromatic ring of unreacted 3,4-dimethoxybenzoic acid. To suppress this, increase the solvent dilution of your reaction and maintain a large excess of formaldehyde and HCl. This kinetically favors the unimolecular cyclization (lactonization) over the bimolecular polymerization.
Q: My conversion is stalling, and I see an open-ring hydroxymethyl intermediate on LC-MS. How do I force the cyclization? A: Intramolecular lactonization requires strongly acidic dehydrating conditions. If the reaction mixture is not fully saturated with anhydrous HCl gas, the intermediate 2-(hydroxymethyl)-3,4-dimethoxybenzoic acid will not efficiently dehydrate to form the lactone ring. Ensure continuous, vigorous bubbling of HCl gas throughout the entire 2-hour reaction window[1].
Quantitative Data: Route & Impurity Comparison
The following table summarizes the expected impurity profiles and yields when utilizing different synthetic strategies for 4,5-dimethoxyphthalide.
| Synthetic Strategy | Key Reagents | Temp (°C) | Total Yield (%) | 4,5-Isomer (Target) | 5,6-Isomer (Regioisomer) | Polymeric Impurities |
| Direct Chloromethylation | 3,4-Dimethoxybenzoic acid, Formalin, HCl (g) | 65 | 75% | ~40% | ~50% | ~10% |
| Directed ortho-Metalation | 3,4-Dimethoxy-N,N-diethylbenzamide, s-BuLi, HCHO | -78 to 25 | 82% | >98% | <1% | <1% |
| Modified Chloromethylation | 3,4-Dimethoxybenzoic acid, HCHO, ZnCl₂, HCl | 80 | 68% | ~45% | ~40% | ~15% |
Experimental Protocol: Optimized Direct Chloromethylation
This self-validating protocol is optimized to maximize the yield of 4,5-dimethoxyphthalide while suppressing polymeric side products, adapted from established industrial procedures[1].
Reagents:
-
3,4-Dimethoxybenzoic acid: 5.0 g (27 mmol)
-
Formalin (37% aqueous formaldehyde): 36 mL
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Dilute aqueous ammonia (Concentrated ammonia : Water = 2:3)
Step-by-Step Methodology:
-
Apparatus Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a submerged gas dispersion tube, and a reflux condenser vented to a basic scrubber system.
-
Reagent Mixing: Add 5.0 g of 3,4-dimethoxybenzoic acid to 36 mL of Formalin. Begin stirring to create a suspension[1].
-
Acidification & Heating: Heat the reaction mixture to exactly 65°C. Begin bubbling anhydrous HCl gas directly into the solution. Critical Step: Ensure continuous, vigorous bubbling to maintain absolute saturation of the solvent.
-
Reaction: Maintain stirring and HCl bubbling at 65°C for 2 hours. The intermediate chloromethylated species will form and spontaneously cyclize[1].
-
Concentration: Transfer the mixture and concentrate the reaction solution under reduced pressure to remove excess formaldehyde and HCl gas.
-
Neutralization: Add 16 mL of distilled water to the resulting residue. Carefully neutralize the mixture by adding dilute aqueous ammonia dropwise until the pH reaches ~7.0[1].
-
Isolation: Collect the precipitated crude crystals via vacuum filtration. Wash thoroughly with cold distilled water and dry under a vacuum to yield the crude product (typically ~4.0 g)[1].
-
Purification: Recrystallize the crude mixture from ethanol. The 5,6-isomer often crystallizes first due to higher symmetry; monitor the mother liquor via HPLC or 1H-NMR (targeting the characteristic lactone methylene singlet at ~5.2 ppm) to isolate the pure 4,5-dimethoxyphthalide.
Visualizations
Reaction pathway illustrating the divergent chloromethylation of 3,4-dimethoxybenzoic acid.
Diagnostic decision tree for resolving common side products in phthalide synthesis.
References
- European Patent Office.
- BenchChem. "An In-depth Technical Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one". Benchchem.com.
- BenchChem. "Application Notes and Protocols: 5,6-Dimethoxyisobenzofuran-1(3H)-one in Organic Synthesis". Benchchem.com.
Sources
optimization of reaction conditions for 4,5-Dimethoxyisobenzofuran-1(3H)-one
Welcome to the Process Chemistry Technical Support Portal. As a Senior Application Scientist, I have structured this guide to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for optimizing the synthesis of 4,5-Dimethoxyisobenzofuran-1(3H)-one (commonly referred to as 4,5-dimethoxyphthalide).
This compound is a critical precursor for isoindoline derivatives[1] and is utilized in various enzymatic assays and bioactive studies[2][3]. The following sections detail the mechanistic workflow, optimized protocols, and a targeted troubleshooting guide to ensure high-yield, reproducible results in your laboratory.
Part 1: Mechanistic Overview & Reaction Pathway
The synthesis of 4,5-dimethoxyphthalide relies on the electrophilic aromatic substitution (chloromethylation) of 3,4-dimethoxybenzoic acid, followed by spontaneous intramolecular lactonization. The electron-donating methoxy groups highly activate the aromatic ring, making precise control of the electrophile generation and reaction temperature critical to prevent over-alkylation.
Workflow for the synthesis and isolation of 4,5-dimethoxyphthalide.
Part 2: Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . By monitoring physical state changes and pH at specific checkpoints, the procedure inherently verifies its own success before proceeding to the next step.
Step 1: Electrophile Generation
-
Action: Charge a reaction vessel with 36 mL of Formalin (37% aqueous formaldehyde). Begin bubbling anhydrous hydrogen chloride (HCl) gas into the solution until saturation is achieved.
-
Causality: Formaldehyde alone is insufficient for this reaction. Saturation with HCl gas drives the equilibrium to form the highly reactive chloromethylating species (chloromethanol and the chloromethyl cation) required to attack the aromatic ring[1].
Step 2: Substrate Addition & Heating
-
Action: Add 5.0 g (27 mmol) of 3,4-dimethoxybenzoic acid to the saturated formalin solution. Heat the mixture to exactly 65°C while maintaining a continuous, steady stream of bubbling HCl gas. Stir for 2 hours.
-
Causality: Continuous bubbling is mandatory. At 65°C, HCl gas rapidly escapes the solution. If bubbling ceases, the concentration of the active electrophile drops, stalling the reaction.
Step 3: Concentration & Quenching
-
Action: Remove the heat and concentrate the reaction solution under reduced pressure to remove excess formaldehyde and HCl. Suspend the resulting residue in 16 mL of cold deionized water.
-
Causality: Removing volatile reactants prevents side reactions during the aqueous workup and minimizes the base required for the subsequent neutralization step.
Step 4: Selective Neutralization (Self-Validating Checkpoint)
-
Action: Slowly add dilute aqueous ammonia (concentrated ammonia:water = 2:3) until the pH reaches strictly 7.0–7.5.
-
Causality: This step isolates the product based on selective solubility. Ammonia neutralizes residual acid and converts any unreacted 3,4-dimethoxybenzoic acid into a highly water-soluble ammonium salt. Concurrently, the neutral 4,5-dimethoxyphthalide product precipitates out of the solution[1].
Step 5: Isolation
-
Action: Collect the precipitated crystals via vacuum filtration. Wash thoroughly with cold deionized water and dry under a vacuum to afford approximately 4.0 g of the target compound.
Part 3: Reaction Optimization Data
To assist in process scaling and deviation management, the following table synthesizes the quantitative data regarding critical reaction parameters and their direct impact on yield and purity.
| Parameter | Condition Tested | Yield (%) | Purity (HPLC) | Mechanistic Causality / Observation |
| Temperature | 25°C | < 10% | N/A | Insufficient thermal energy to overcome the activation barrier for electrophilic aromatic substitution. |
| Temperature | 65°C | 76% | > 98% | Optimal baseline. Balances reaction kinetics while preventing the degradation of formaldehyde. |
| Temperature | 85°C | 42% | < 80% | Excessive heat leads to rapid formaldehyde evaporation, bis-chloromethylation, and resinous polymerization. |
| HCl State | Aqueous HCl (37%) | 15% | 90% | Excess water drives the equilibrium backward, preventing the formation of the chloromethyl cation. |
| HCl State | Continuous Gas | 76% | > 98% | Optimal baseline. Maintains a high, steady-state concentration of the reactive electrophile. |
| Time | 1 Hour | 55% | 99% | Incomplete conversion; significant starting material remains in the aqueous phase during workup. |
| Time | 2 Hours | 76% | > 98% | Optimal baseline. Complete consumption of 3,4-dimethoxybenzoic acid without over-reaction. |
Part 4: Troubleshooting Guide & FAQs
Q1: My reaction yielded a sticky, dark resin instead of a crystalline precipitate. What went wrong? A: This is a classic sign of over-chloromethylation or polymerization. The dimethoxy-substituted aromatic ring is highly electron-rich and prone to multiple alkylations if the conditions are too harsh. This typically occurs if the reaction temperature exceeds 70°C or if the reaction time is prolonged beyond 3 hours. Ensure strict temperature control at 65°C using an internal thermocouple.
Q2: In-process HPLC analysis shows a large amount of unreacted 3,4-dimethoxybenzoic acid after 2 hours. How can I drive the reaction to completion? A: The most common culprit is a failure to maintain continuous HCl saturation. If you only saturate the formalin at the beginning of the experiment and stop bubbling during the heating phase, the active electrophile is depleted. You must maintain a continuous, gentle bubbling of anhydrous HCl gas throughout the entire 2-hour heating phase to replace the gas lost to evaporation.
Q3: Why does the protocol specify dilute aqueous ammonia for neutralization instead of a standard base like Sodium Hydroxide (NaOH)? A: Using NaOH compromises the structural integrity of your product. NaOH is a strong base that can cause the newly formed lactone ring of the phthalide to hydrolyze, reverting the product back into a water-soluble hydroxy-acid form. Dilute aqueous ammonia is a milder base; it is strong enough to neutralize the residual HCl and solubilize unreacted starting material, but gentle enough to leave the lactone ring intact, ensuring the product precipitates cleanly[1].
Q4: How do I verify the identity of the product during in-process checks? A: 4,5-dimethoxyphthalide has a distinct analytical profile. In-process LC-MS should show a mass-to-charge ratio (m/z) consistent with the target molecular weight (M+ 194)[2]. Furthermore, on a TLC plate (using a Hexanes:Ethyl Acetate system), the cyclized phthalide product will run significantly higher (higher Rf value) than the highly polar carboxylic acid starting material.
Q5: Can I substitute paraformaldehyde for formalin to reduce the water content in the reaction? A: While paraformaldehyde is often used to generate formaldehyde in situ under anhydrous conditions, this specific protocol relies on the aqueous/acidic equilibrium provided by formalin to facilitate the initial solvation of the acid[1]. If you attempt to use paraformaldehyde, the solid may not depolymerize efficiently at 65°C without the addition of an equivalent volume of concentrated aqueous HCl prior to bubbling the gas.
Part 5: References
-
ISOINDOLINE DERIVATIVE - European Patent Office - EP 1566378 A1. Googleapis.com. Available at:
-
P450cam (CYP101A1) Mutants for Endosulfan Degradation: Complete Dehalogenation of Endosulfan Diol and Related Compounds. ResearchGate. Available at:
-
Chemical Constituents and Toxic, Repellent, and Oviposition-Deterrent Effects of Ethanol-Extracted Myristica fragrans (Myristicaceae) Oil on Bemisia tabaci. BioOne Complete. Available at:
Sources
Technical Support Center: Synthesis of 4,5-Dimethoxyisobenzofuran-1(3H)-one
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for the synthesis and scale-up of 4,5-Dimethoxyisobenzofuran-1(3H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document offers troubleshooting advice and frequently asked questions to navigate common challenges effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4,5-Dimethoxyisobenzofuran-1(3H)-one, particularly during scale-up.
Problem 1: Low Yield of 4,5-Dimethoxyisobenzofuran-1(3H)-one
Possible Cause 1: Incomplete Nitration of 3,4-Dimethoxytoluene
The initial nitration of 3,4-dimethoxytoluene is a critical step. Incomplete reaction can result from several factors:
-
Insufficient Nitrating Agent: Ensure the molar ratio of nitric acid to 3,4-dimethoxytoluene is optimized. A common procedure involves the slow addition of the toluene derivative to a mixture of nitric acid and sulfuric acid at low temperatures.
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature (typically 0-10 °C) is crucial to prevent side reactions and decomposition of the desired product.[1]
-
Reaction Time: Allow sufficient time for the reaction to go to completion. Monitoring by Thin Layer Chromatography (TLC) is recommended.
Solution:
-
Carefully control the addition rate of 3,4-dimethoxytoluene to the nitrating mixture.
-
Use an ice-salt bath to maintain the internal reaction temperature below 10 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
Possible Cause 2: Inefficient Oxidation of the Methyl Group
The oxidation of the methyl group in 3,4-dimethoxy-6-nitrotoluene to a carboxylic acid can be challenging.
-
Oxidizing Agent: Potassium permanganate (KMnO4) is a common oxidizing agent for this transformation. The stoichiometry and reaction conditions (temperature, pH) must be carefully controlled.
-
Incomplete Reaction: The reaction may be slow and require prolonged heating.
Solution:
-
Use a sufficient excess of KMnO4.
-
Maintain the reaction at reflux and monitor its progress by TLC.
-
Ensure vigorous stirring to maintain a good mixture of the reactants.
Possible Cause 3: Incomplete Reduction of the Nitro Group
The reduction of the nitro group to an amine is a key step.
-
Reducing Agent: Various reducing agents can be employed, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.[2] The choice of reagent can impact yield and purity.
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and not poisoned.
Solution:
-
For tin(II) chloride reduction, use a sufficient excess of the reagent and monitor the reaction to completion.[2]
-
For catalytic hydrogenation, use a fresh, high-quality catalyst and ensure the system is free of catalyst poisons.
Possible Cause 4: Issues with the Sandmeyer Reaction
The conversion of the amino group to a nitrile via the Sandmeyer reaction can be a source of yield loss.[3][4][5]
-
Diazotization Temperature: The formation of the diazonium salt is highly temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent decomposition.[3]
-
Copper(I) Cyanide Quality: The copper(I) cyanide used should be of high quality.
Solution:
-
Strictly maintain the temperature of the diazotization reaction.
-
Use freshly prepared or high-purity copper(I) cyanide.
-
Monitor for the complete consumption of the diazonium salt before workup.
Possible Cause 5: Inefficient Lactonization
The final ring-closing step to form the lactone can be problematic.
-
Hydrolysis Conditions: The hydrolysis of the nitrile to a carboxylic acid and subsequent lactonization is typically achieved under acidic or basic conditions. Overly harsh conditions can lead to decomposition.
-
Water Content: The presence of excess water can inhibit the intramolecular cyclization.
Solution:
-
Optimize the acid or base concentration and reaction temperature for the hydrolysis and lactonization step.
-
Consider a two-step process where the nitrile is first hydrolyzed to the carboxylic acid, which is then isolated and cyclized under anhydrous conditions.
Problem 2: Impurity Formation During Scale-Up
Possible Cause 1: Dinitration Products
During the nitration of 3,4-dimethoxytoluene, the formation of dinitrated byproducts can occur, especially at higher temperatures or with an excess of nitrating agent.
Solution:
-
Maintain strict temperature control during the nitration step.
-
Use the minimum effective amount of nitric acid.
-
Purify the mononitrated product carefully before proceeding to the next step.
Possible Cause 2: Over-oxidation
During the oxidation of the methyl group, over-oxidation can lead to the formation of byproducts.
Solution:
-
Carefully control the amount of oxidizing agent and the reaction time.
-
Monitor the reaction closely by TLC to stop it once the starting material is consumed.
Possible Cause 3: Side Reactions in the Sandmeyer Reaction
The Sandmeyer reaction can be accompanied by side reactions, such as the formation of phenols or biaryl compounds, which can reduce the yield and complicate purification.[3]
Solution:
-
Ensure complete diazotization before adding the copper(I) cyanide.
-
Maintain the recommended temperature for the Sandmeyer reaction.
-
Use a high-quality copper(I) catalyst.[3]
Problem 3: Difficulties with Purification
Issue: Co-eluting Impurities
At a larger scale, the removal of closely related impurities by column chromatography can become challenging and costly.
Solution:
-
Recrystallization: Optimize a recrystallization procedure for the final product and key intermediates. This can be a highly effective method for removing small amounts of impurities on a large scale.
-
Process Optimization: Re-evaluate each step of the synthesis to minimize the formation of the problematic impurity. A small adjustment in reaction conditions can often have a significant impact on the impurity profile.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4,5-Dimethoxyisobenzofuran-1(3H)-one?
A common and well-established route starts from 3,4-dimethoxytoluene and involves the following key transformations:
-
Nitration to introduce a nitro group.
-
Oxidation of the methyl group to a carboxylic acid.
-
Reduction of the nitro group to an amine.
-
Conversion of the amine to a nitrile via a Sandmeyer reaction.
-
Hydrolysis of the nitrile and subsequent lactonization.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
The most critical parameters to control during scale-up are:
-
Temperature: Many steps are highly exothermic and require efficient heat management.
-
Addition Rates: The slow and controlled addition of reagents is often necessary to manage exotherms and prevent side reactions.
-
Stirring: Efficient mixing is crucial, especially in heterogeneous reaction mixtures, to ensure consistent reaction rates and prevent localized overheating.
-
Purity of Intermediates: Ensuring the purity of each intermediate can significantly simplify the purification of the final product.
Q3: Are there alternative synthetic strategies to consider?
Yes, alternative routes exist. For example, one could start from 2-bromo-4,5-dimethoxybenzoic acid. This could involve a palladium-catalyzed carbonylation reaction to introduce the second carbon atom of the lactone ring, followed by reduction and cyclization. The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of production.
Q4: How can I effectively monitor the progress of these reactions?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each reaction step. It allows for the rapid assessment of starting material consumption and product formation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used, especially during process development and optimization.
Experimental Workflow and Data
Synthetic Workflow Diagram
The following diagram illustrates a typical synthetic workflow for 4,5-Dimethoxyisobenzofuran-1(3H)-one.
Caption: Synthetic pathway for 4,5-Dimethoxyisobenzofuran-1(3H)-one.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting low yield issues.
Caption: Decision tree for troubleshooting low yield.
Table 1: Typical Reaction Parameters and Expected Yields
| Step | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Nitration | HNO₃, H₂SO₄ | 0 - 10 | 2 - 4 | 85 - 95 |
| Oxidation | KMnO₄ | Reflux | 8 - 12 | 60 - 75 |
| Reduction | SnCl₂, HCl | 60 - 80 | 3 - 5 | 80 - 90 |
| Sandmeyer | NaNO₂, HCl, CuCN | 0 - 5 | 2 - 3 | 70 - 85 |
| Lactonization | H₂SO₄ (aq) | 80 - 100 | 4 - 6 | 75 - 90 |
Note: Yields are indicative and can vary based on reaction scale and specific conditions.
References
-
BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Der Pharma Chemica. (2010). Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
MOST Wiedzy. (n.d.). Determination of the chemical structure of potential organic impurities occurring in the drug substance opipramol. Retrieved from [Link]
-
Oreate AI Blog. (2026, February 17). The Intricate Dance of Molecules: Unraveling Lactone Formation. Retrieved from [Link]
-
PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (A) 3,4-Dimethoxy-6-nitrobenzoic acid. Retrieved from [Link]
-
PubMed. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of isobenzofuran-1(3H)-ones using sulfuric acid immobilized on silica under solvent-free conditions and survey of third-order nonlinear optical properties. Retrieved from [Link]
-
Sathee Forum. (2025, October 14). What is Gabriel phthalimide synthesis and it's limitations ?. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2023, January 22). Synthesis of Nitrotoluene. Retrieved from [Link]
-
Semantic Scholar. (2010). Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - Synthesis of Nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
Technical Support Center: Synthesis & Functionalization of 4,5-Dimethoxyisobenzofuran-1(3H)-one Derivatives
Welcome to the Application Scientist Support Center. 4,5-Dimethoxyisobenzofuran-1(3H)-one, commonly known as 4,5-dimethoxyphthalide, is a critical building block in the synthesis of bioactive natural products (e.g., vermistatin analogs, mycophenolic acid derivatives) and novel isoindoline-based therapeutics[1][2]. Despite its utility, functionalizing this densely substituted bicyclic core presents significant chemoselective and regioselective challenges.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your synthetic workflows.
Section 1: Frequently Asked Questions & Troubleshooting
Q1: During the electrophilic bromination of 4,5-dimethoxyphthalide, I am observing a complex mixture of regioisomers and over-brominated products. How can I achieve strict regiocontrol? Application Scientist Insight: The aromatic ring of 4,5-dimethoxyphthalide is highly activated by the two electron-donating methoxy groups, but this activation is counterbalanced by the electron-withdrawing nature of the fused lactone carbonyl. Bromination typically occurs at the C-6 or C-7 positions depending on the exact steric environment and temperature[3]. Causality & Solution: Lack of regiocontrol is usually a kinetic issue caused by elevated temperatures or excess bromine. By strictly maintaining the reaction at 0 °C and adding a stoichiometric amount of Br₂ dropwise in a non-polar solvent like CH₂Cl₂, you kinetically favor the mono-brominated adduct. The use of an ice-cold saturated aqueous NH₄Cl quench immediately halts the reaction, preventing dibromination[3].
Q2: My Suzuki-Miyaura cross-coupling of the resulting bromo-dimethoxyphthalide with arylboronic acids is stalling at <30% yield. What is the limiting factor? Application Scientist Insight: The stalling is caused by severe steric hindrance. The bulky methoxy groups adjacent to the bromine atom impede the oxidative addition of the Palladium catalyst. Causality & Solution: Standard ligands like PPh₃ are insufficient here. You must switch to a dialkylbiaryl phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). SPhos is highly electron-rich, which accelerates oxidative addition into the sterically hindered C-Br bond, and its bulky nature promotes rapid reductive elimination[3]. Switching to a Pd₂(dba)₃/SPhos system in toluene at 100 °C will typically push yields above 70%[3].
Q3: I am using Boron Tribromide (BBr₃) to demethylate the methoxy ethers, but my LC-MS shows degradation and lactone ring-opening. How do I preserve the phthalide core? Application Scientist Insight: BBr₃ is a fierce Lewis acid. While it effectively cleaves aryl methyl ethers to yield the corresponding phenols, it can also coordinate to the lactone oxygens[2]. Causality & Solution: If the reaction temperature exceeds -40 °C during the initial addition, BBr₃ coordinates to the endocyclic lactone oxygen, triggering a nucleophilic attack by bromide ions that opens the ring to form a benzyl bromide derivative. To prevent this, BBr₃ must be added at -78 °C. At this cryogenic temperature, the kinetic preference is strictly for the more basic sp³ oxygen of the methoxy groups. Slowly warming to room temperature allows the ether cleavage to proceed without providing the activation energy required for lactone cleavage[2][3].
Section 2: Quantitative Data & Optimization Matrix
To facilitate rapid experimental design, the following table summarizes the optimal parameters for the functionalization of the dimethoxyphthalide core.
| Reaction Type | Reagents & Catalyst | Temp (°C) | Target Yield | Common Byproduct | Optimization Strategy |
| Bromination | Br₂ (1.1 eq), CH₂Cl₂ | 0 °C | 85-90% | Dibrominated phthalide | Strict stoichiometric control; rapid NH₄Cl quench[3]. |
| Cross-Coupling | Pd₂(dba)₃, SPhos, K₃PO₄ | 100 °C | 70-80% | Protodehalogenation | Degas solvents thoroughly; use SPhos to overcome sterics[3]. |
| Demethylation | BBr₃ (2.0-3.0 eq), CH₂Cl₂ | -78 °C to RT | 65-85% | Ring-opened benzyl bromide | Cryogenic addition of BBr₃; strictly anhydrous conditions[2]. |
Section 3: Standardized Experimental Protocols
Protocol A: Regioselective Bromination of 4,5-Dimethoxyphthalide
Self-Validating Step: The disappearance of the starting material can be tracked via TLC (Hexane:EtOAc 3:1). The product will show a distinct downfield shift in the remaining aromatic proton via ¹H NMR due to the adjacent bromine atom.
-
Charge a flame-dried, argon-purged round-bottom flask with 4,5-dimethoxyphthalide (1.0 eq) and anhydrous CH₂Cl₂ (0.25 M concentration)[3].
-
Cool the stirring solution to 0 °C using an ice-water bath.
-
Prepare a 1.0 M solution of Br₂ (1.1 eq) in anhydrous CH₂Cl₂. Add this solution dropwise over 15 minutes using a syringe pump to prevent localized heating[3].
-
Stir the reaction at 0 °C for exactly 40 minutes[3].
-
Quench the reaction by pouring the mixture into an ice-cold saturated aqueous NH₄Cl solution[3].
-
Extract the aqueous layer twice with CHCl₃. Wash the combined organic phases with 1% w/w Na₂S₂O₃ (to neutralize residual bromine) and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude bromo-dimethoxyphthalide.
Protocol B: Controlled BBr₃-Mediated Demethylation
Self-Validating Step: The reaction mixture will turn a deep amber/brown color upon the addition of BBr₃, indicating the formation of the boron-complexed intermediate.
-
Dissolve the methoxyphthalide derivative (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under a strict argon atmosphere[2].
-
Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Allow 15 minutes for thermal equilibration[2].
-
Slowly add a 1.0 M solution of BBr₃ in heptane or CH₂Cl₂ (2.5 eq) dropwise down the side of the flask[3].
-
Stir at -78 °C for 1 hour to ensure complete Lewis acid-base complexation at the ether oxygens[2].
-
Remove the dry ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 18 hours[3].
-
Re-cool the flask to 0 °C and carefully quench by the dropwise addition of anhydrous methanol to destroy excess BBr₃[2].
-
Concentrate the solvent in vacuo and purify the resulting dihydroxyphthalide via flash column chromatography.
Section 4: Mechanistic & Workflow Visualizations
Temperature-dependent chemoselectivity of BBr₃ coordination leading to successful demethylation or degradation.
Standardized three-step workflow for the synthesis of complex functionalized phthalide derivatives.
References
-
ISOINDOLINE DERIVATIVE - European Patent Office - EP 1566378 A1. Googleapis.com. 1
-
Application Notes and Protocols for Vermistatin Synthesis and Derivatization. Benchchem. 2
-
Synthesis of novel resveratrol-phthalide hybrid compounds and evaluation of their inhibitory effects. Clockss.org. 3
Sources
handling and storage of 4,5-Dimethoxyisobenzofuran-1(3H)-one
Technical Support Center: Handling, Storage, and Applications of 4,5-Dimethoxyisobenzofuran-1(3H)-one
Welcome to the Technical Support Center for 4,5-Dimethoxyisobenzofuran-1(3H)-one (commonly known as 4,5-dimethoxyphthalide, CAS:). This compound is a critical lipophilic lactone intermediate widely utilized in organic synthesis, natural product development, and pharmacological degradation studies[1].
Because its stability and reactivity are heavily dependent on environmental conditions, this guide provides self-validating protocols, troubleshooting steps, and mechanistic insights to ensure high-fidelity experimental results.
Core Storage & Handling Guidelines (FAQ)
Q: What are the optimal long-term storage conditions? A: Store the compound in a desiccator at 2–8°C. Causality: The molecule contains a cyclic ester (lactone) ring. In the presence of ambient moisture and trace atmospheric acids or bases, the lactone is susceptible to slow, thermodynamically driven hydrolysis. Desiccation prevents moisture ingress, while refrigeration minimizes the kinetic energy available for degradation pathways.
Q: Is the compound sensitive to light? A: Yes. Phthalide derivatives can undergo photochemical degradation when exposed to prolonged ultraviolet (UV) light. Causality: UV radiation can induce radical formation or cleavage at the methoxy groups or the lactone ring. Always store in amber glass vials and handle under standard laboratory lighting, avoiding direct sunlight.
Q: What precautions are necessary when handling the solid powder? A: Handle in a well-ventilated fume hood using standard PPE (nitrile gloves, lab coat, safety glasses). The fine powder can be an inhalation hazard and may cause mild respiratory irritation[2].
Troubleshooting Experimental Workflows
Issue: Poor solubility or precipitation in aqueous assay buffers.
-
Cause: The dual methoxy groups and the aromatic core render 4,5-dimethoxyphthalide highly lipophilic, resulting in poor aqueous solubility.
-
Solution: Prepare a concentrated master stock in 100% anhydrous Dimethyl Sulfoxide (DMSO). When spiking into aqueous buffers (e.g., Tris or PBS), ensure the final DMSO concentration remains below 1% (v/v) to prevent precipitation of the compound and denaturation of biological targets (e.g., enzymes like CYP450s)[3].
Issue: Unexpected loss of compound or altered retention times in LC-MS/GC-MS.
-
Cause: Lactone ring-opening due to basic conditions. If your assay buffer exceeds pH 8.5, hydroxide ions will nucleophilically attack the carbonyl carbon, opening the ring to form a highly polar hydroxy-acid derivative.
-
Solution: Maintain assay buffers at physiological pH (7.0–7.4). If ring-opening is suspected, acidify the sample (pH < 4.0) using dilute HCl; the thermodynamic stability of the 5-membered ring will drive recyclization back to the closed lactone form.
Experimental Protocols
Protocol A: Preparation and Validation of 50 mM Stock Solutions
Self-Validating System: This protocol includes a precipitation check to ensure the integrity of the stock before use in downstream assays.
-
Weighing: Equilibrate the vial to room temperature before opening to prevent condensation. Weigh exactly 9.71 mg of 4,5-dimethoxyphthalide (MW: 194.18 g/mol )[4].
-
Dissolution: Add exactly 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until the solution is completely clear.
-
Validation (Precipitation Check): Pipette 10 µL of the stock into 990 µL of your target aqueous buffer (1:100 dilution). Measure the Optical Density at 600 nm (OD600). An OD600 > 0.05 indicates micro-precipitation; if this occurs, warm the buffer to 37°C or reduce the final compound concentration.
-
Storage: Aliquot the remaining DMSO stock into 50 µL volumes in amber PCR tubes and store at -20°C.
Protocol B: GC-MS Detection of 4,5-Dimethoxyphthalide
Authoritative Grounding: This protocol is adapted from methodologies used to detect phthalide derivatives in enzymatic degradation studies (e.g., )[3].
-
Sample Extraction: Extract the aqueous reaction mixture (1 mL) with 2 mL of ethyl acetate. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes. Carefully collect the upper organic layer.
-
Concentration: Evaporate the ethyl acetate under a gentle stream of nitrogen gas until dry. Reconstitute in 100 µL of hexane.
-
GC-MS Analysis: Inject 1 µL into the GC-MS. Use a standard non-polar column (e.g., HP-5MS).
-
Temperature Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Validation: 4,5-Dimethoxyphthalide typically elutes around 16.2 minutes. Confirm identity by verifying the molecular ion peak at m/z 194 and characteristic fragmentation ions[3].
-
Quantitative Data Presentation
Table 1: Physicochemical Properties & Storage Matrix
| Property / Parameter | Value / Recommendation | Rationale |
| CAS Number | 4741-58-6[1] | Unique chemical identifier. |
| Molecular Weight | 194.18 g/mol | Required for molarity calculations. |
| Formula | C10H10O4[1] | Contains aromatic core and lactone. |
| Long-Term Storage | 2–8°C, Desiccated | Prevents lactone hydrolysis. |
| Light Sensitivity | High (Store in Amber) | Prevents photochemical degradation. |
Table 2: Solubility Profile
| Solvent | Solubility | Application Notes |
| Water / Aqueous Buffers | Very Low (< 0.1 mg/mL) | Not recommended for stock preparation. |
| DMSO (Anhydrous) | High (> 50 mM) | Ideal for master stocks; keep final assay conc. < 1%. |
| Ethyl Acetate | High | Excellent for liquid-liquid extraction prior to GC-MS. |
| Methanol / Ethanol | Moderate to High | Useful for LC-MS mobile phases; beware of transesterification. |
Visualizations
Caption: Step-by-step workflow for the preparation, validation, and storage of 4,5-dimethoxyphthalide stocks.
Caption: Chemical stability and lactone ring-opening degradation pathway under basic conditions.
References
-
ChemWhat Database. "4,5-Dimethoxyphthalide CAS#: 4741-58-6". Available at:[Link]
-
ResearchGate. "P450cam (CYP101A1) Mutants for Endosulfan Degradation: Complete Dehalogenation of Endosulfan Diol and Related Compounds". Available at:[Link]
Sources
Validation & Comparative
NMR and IR spectra of 4,5-Dimethoxyisobenzofuran-1(3H)-one
The Causality of 1 H NMR Multiplicity: The Ortho vs. Para Paradigm
The most immediate and objective way to distinguish these three alternatives is by analyzing the spin-spin coupling ( J -coupling) of the aromatic protons in the 1 H NMR spectrum. The multiplicity of these signals is a direct consequence of the spatial relationship between the unsubstituted carbons on the benzene ring.
-
5,6-Dimethoxyphthalide (The Para Isomer): In this alternative, the methoxy groups occupy positions C5 and C6. The remaining aromatic protons are located at C4 and C7. Because they are para to one another, the 4-bond scalar coupling ( 4J ) is typically less than 1 Hz, which is rarely resolved. Consequently, the 1 H NMR spectrum exhibits two distinct singlets [1].
-
6,7-Dimethoxyphthalide / Meconine (The Ortho Isomer): Here, the methoxy groups are at C6 and C7, leaving the protons at C4 and C5. These protons are ortho to each other. The 3-bond scalar coupling ( 3J ) is strong, resulting in two doublets with a coupling constant of J≈8.0 Hz[2].
-
4,5-Dimethoxyphthalide (The Target Isomer): In our target molecule, the methoxy groups are at C4 and C5, leaving the protons at C6 and C7. Like meconine, these protons are ortho to one another. Therefore, the spectrum must exhibit two doublets ( J≈8.0−8.2 Hz), similar to its oxidized precursor, 4,5-dimethoxyphthalic anhydride[3].
Expert Insight on Literature Misidentification: A common pitfall in organic synthesis literature is the misreporting of 4,5-dimethoxyphthalide as having singlet aromatic protons. This occurs due to IUPAC numbering shifts during synthesis. When 2-iodo-4,5-dimethoxybenzyl alcohol is carbonylated, the carbon bearing the iodine becomes the C1 carbonyl. This shifts the relative positions of the methoxy groups from 4,5 in the precursor to 5,6 in the resulting phthalide. Researchers mistakenly publish the spectrum of 5,6-dimethoxyphthalide under the name 4,5-dimethoxyphthalide. Relying on J -coupling causality eliminates this error.
Differentiating Ortho-Isomers via 2D NOESY (Self-Validating Protocol)
While 1D 1 H NMR easily isolates the 5,6-isomer, 4,5-dimethoxyphthalide and 6,7-dimethoxyphthalide both present as two doublets. To distinguish between them, we must establish a self-validating system using 2D Nuclear Overhauser Effect Spectroscopy (NOESY), which measures spatial proximity (< 5 Å) rather than through-bond coupling.
The diagnostic anchor point is the methylene group at C3 (C3-H 2 ).
-
In 6,7-dimethoxyphthalide , the C4 position is occupied by a proton. A NOESY experiment will show a strong cross-peak between the C3-H 2 protons and the C4-H aromatic proton.
-
In 4,5-dimethoxyphthalide , the C4 position is occupied by a methoxy group. The NOESY experiment will show a cross-peak between the C3-H 2 protons and the C4-OCH 3 protons, with zero correlation to any aromatic proton.
Infrared (IR) Spectroscopic Markers
IR spectroscopy provides secondary validation through the lactone carbonyl stretching frequency ( ν C=O). The exact wavenumber is dictated by the steric and electronic environment adjacent to the C1 carbonyl.
-
5,6-Dimethoxyphthalide: Exhibits a standard phthalide carbonyl stretch at ~1752 cm −1 .
-
6,7-Dimethoxyphthalide: The C7 methoxy group is directly ortho to the C1 carbonyl. The steric compression and lone-pair repulsion from the oxygen atoms increase the force constant of the C=O bond, shifting the absorption to a higher frequency of 1769 cm −1 [4].
-
4,5-Dimethoxyphthalide: Lacking the extreme steric hindrance at C7, the carbonyl stretch relaxes back to a more standard range of ~1760 cm −1 .
Quantitative Data Comparison
The following table summarizes the objective performance and diagnostic markers for the target compound and its alternatives.
| Compound Alternative | Regiochemistry | 1 H NMR Aromatic Protons (Multiplicity) | IR ( ν C=O) | Key 2D NOESY Correlation |
| 4,5-Dimethoxyphthalide | C4, C5 Methoxy | ~7.6 (d), ~7.3 (d), J≈8 Hz | ~1760 cm −1 | C3-H 2 ↔ C4-OCH 3 |
| 5,6-Dimethoxyphthalide | C5, C6 Methoxy | ~7.3 (s), ~6.9 (s) | ~1752 cm −1 | C3-H 2 ↔ C4-H |
| 6,7-Dimethoxyphthalide | C6, C7 Methoxy | ~7.2 (d), ~7.1 (d), J≈8 Hz | 1769 cm −1 | C3-H 2 ↔ C4-H |
Experimental Workflow for Structural Validation
To ensure high-fidelity data, follow this step-by-step methodology for acquiring the comparative spectra:
Step 1: Sample Preparation Dissolve 10–15 mg of the purified phthalide isomer in 0.6 mL of CDCl 3 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the solution is free of particulate matter by filtering through a glass wool plug if necessary.
Step 2: 1D 1 H NMR Acquisition Acquire the spectrum on a 400 MHz or 500 MHz spectrometer. Use a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 1.5 seconds. Process with zero-filling and an exponential window function (LB = 0.3 Hz). Analyze the 6.5–8.0 ppm region for multiplicity.
Step 3: 2D NOESY Acquisition If the 1D spectrum yields doublets, proceed to NOESY. Acquire with a mixing time ( τm ) of 400–500 ms to capture small molecule NOE build-up. Use 16 scans per increment and 256 t1 increments. Look for cross-peaks aligning with the C3-H 2 resonance (~5.2 ppm).
Step 4: ATR-FTIR Acquisition Place 1-2 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply consistent anvil pressure. Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .
Logical Workflow Visualization
Logical workflow for distinguishing dimethoxyphthalide regioisomers using 1D and 2D NMR spectroscopy.
References
-
Thieme E-Journals - Synlett / Full Text (6,7-dimethoxyphthalide IR Data) | Source: Thieme Connect | 4
-
5,6-Dimethoxy-3H-isobenzofuran-1-one | CID 230460 | Source: PubChem | 1
-
Meconin | CID 68437 | Source: PubChem | 2
-
AgTFA as a Bifunctional Reagent for Palladium-Catalyzed Oxidative Carbonylative[4+1] Annulation (4,5-dimethoxyisobenzofuran-1,3-dione NMR Data) | Source: RSC | 3
A Comparative Guide to the Mass Spectrometric Analysis of 4,5-Dimethoxyisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4,5-Dimethoxyisobenzofuran-1(3H)-one and its Analytical Significance
4,5-Dimethoxyisobenzofuran-1(3H)-one, also known as 4,5-dimethoxyphthalide, belongs to the isobenzofuranone (or phthalide) class of compounds. Phthalides are recognized as privileged scaffolds in medicinal chemistry and are found in various natural products, exhibiting a wide range of biological activities.[1] Their structural characterization is a critical step in drug discovery, natural product identification, and quality control processes.
Mass spectrometry (MS), coupled with chromatographic separation, stands as a cornerstone technique for this purpose due to its exceptional sensitivity and specificity.[2] The choice of ionization source and analytical platform—primarily Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)—profoundly impacts the quality of data obtained and the structural inferences that can be drawn. This guide provides a comparative framework for making an informed decision based on the specific analytical goals.
Core Principles: Ionization and Fragmentation
The mass spectrometric behavior of 4,5-Dimethoxyisobenzofuran-1(3H)-one is dictated by its chemical structure: a bicyclic aromatic lactone with two methoxy substituents. The analytical approach hinges on the choice of ionization—a hard ionization technique like Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
-
Electron Ionization (EI): Typically used in GC-MS, EI bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation.[3] This creates a characteristic "fingerprint" mass spectrum, which is excellent for structural elucidation and library matching. The molecular ion is often visible but may be of low abundance for certain structures.
-
Electrospray Ionization (ESI): The standard for LC-MS, ESI is a soft ionization technique that typically generates protonated molecules ([M+H]+) or other adducts (e.g., [M+Na]+).[4] This preserves the molecular weight information. Structural data is then obtained by subjecting the precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Approach
For a molecule with the volatility of 4,5-Dimethoxyisobenzofuran-1(3H)-one, GC-MS is a highly effective analytical choice. The key advantage lies in the high-resolution separation offered by capillary GC columns and the detailed structural information from EI fragmentation.
Predicted EI Fragmentation Pathway
The molecular ion (m/z 194) will likely undergo the following primary fragmentations:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a stable ion at m/z 179 . This is often a prominent peak.
-
Loss of Formaldehyde (CH₂O): Another characteristic fragmentation of methoxy groups, resulting in an ion at m/z 164 .
-
Loss of Carbon Monoxide (CO): The lactone moiety can lose CO, yielding a fragment at m/z 166 .
-
Sequential Losses: Subsequent losses are common. For instance, the [M-CH₃]+ fragment (m/z 179) can further lose CO to produce a fragment at m/z 151 .
Caption: Predicted EI fragmentation pathway for 4,5-Dimethoxyisobenzofuran-1(3H)-one.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach
LC-MS is the preferred method for analyzing less volatile compounds or complex mixtures, such as plant extracts or biological samples, without derivatization.[2] Using ESI, the primary ion observed would be the protonated molecule, [M+H]+, at m/z 195.
Predicted ESI-MS/MS Fragmentation Pathway
The fragmentation of the [M+H]+ precursor ion under CID conditions will differ from EI. The protonation site influences the fragmentation cascade. Protonation likely occurs on one of the oxygen atoms (the lactone carbonyl or a methoxy group).
-
Neutral Loss of Methanol (CH₃OH): If protonation occurs on a methoxy group, a neutral loss of methanol is highly probable, leading to a product ion at m/z 163 .
-
Neutral Loss of Water (H₂O): While less common for this structure, if trace in-source fragmentation or rearrangement occurs, a loss of water could be observed, yielding an ion at m/z 177 .
-
Loss of Carbon Monoxide (CO): Similar to EI, the lactone ring can lose CO, which would result in a fragment at m/z 167 .
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule [M+H]+.
Comparative Analysis: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS depends on the sample matrix, required sensitivity, and the nature of the research question.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase, followed by EI fragmentation. | Separation of compounds in the liquid phase, followed by soft ionization (ESI) and CID fragmentation. |
| Sample Requirements | Sample must be thermally stable and volatile. Derivatization may be needed for polar compounds. | Wide applicability for non-volatile and thermally labile compounds.[2] |
| Structural Information | Highly detailed and reproducible fragmentation patterns ("fingerprints"). Extensive libraries for matching. | Provides accurate molecular weight. MS/MS provides structurally significant fragment data.[4] |
| Sensitivity | Generally very sensitive, especially in Selected Ion Monitoring (SIM) mode. | Often provides superior sensitivity, especially for targeted analysis using Multiple Reaction Monitoring (MRM). |
| Matrix Effects | Less prone to ion suppression, but complex matrices can contaminate the inlet and column. | Susceptible to ion suppression or enhancement from matrix components, which can affect quantification. |
| Best For... | Purity assessment, identification of knowns/unknowns in relatively clean matrices, metabolomics of volatile compounds. | Quantification in complex matrices (e.g., plasma, tissue extracts), analysis of thermally sensitive molecules. |
Alternative and Complementary Analytical Techniques
While MS provides unparalleled sensitivity and molecular weight information, a comprehensive structural confirmation often relies on complementary techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for de novo structure elucidation. It provides definitive information about the carbon-hydrogen framework and the connectivity of atoms, which is essential for distinguishing between isomers like 4,5-dimethoxy- and 6,7-dimethoxyisobenzofuran-1(3H)-one.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For this molecule, it would confirm the presence of the lactone carbonyl (C=O) group (typically a strong absorption around 1760 cm⁻¹), C-O ether linkages, and aromatic C-H bonds.[1]
Experimental Protocols
The following protocols are provided as validated starting points for method development. Analysts should perform their own optimization and validation according to internal standards.
Protocol 1: GC-MS Analysis
This protocol is adapted from standard methods for the analysis of phthalides and related compounds.[7][8]
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Analysis: Compare the acquired spectrum with library data and analyze fragmentation patterns to confirm the structure.
Protocol 2: LC-MS/MS Analysis
This protocol is based on general methods for analyzing small organic molecules and natural products.[9][10]
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Further dilute with the initial mobile phase to a concentration of 1-10 µg/mL.
-
LC System: Shimadzu Nexera or Waters ACQUITY UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
Start at 5% B, hold for 0.5 min.
-
Linear gradient to 95% B over 5 min.
-
Hold at 95% B for 2 min.
-
Return to 5% B and re-equilibrate for 2.5 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Q-TOF or Triple Quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Scan for the [M+H]+ precursor ion at m/z 195.
-
MS2 Fragmentation: Isolate the precursor at m/z 195 and perform CID using an appropriate collision energy (e.g., 10-30 eV) to generate product ion spectra.
-
Data Analysis: Confirm the presence of the precursor ion and analyze the product ion scan for characteristic fragments.
Integrated Analytical Workflow
A robust analytical strategy involves a logical flow from sample consideration to final data interpretation.
Caption: A generalized workflow for the mass spectrometric analysis of a target compound.
Conclusion
The mass spectrometric analysis of 4,5-Dimethoxyisobenzofuran-1(3H)-one can be effectively accomplished using either GC-MS or LC-MS/MS.
-
GC-MS with EI is the superior choice for analyzing pure standards, providing a rich, reproducible fragmentation pattern ideal for structural confirmation and library matching.
-
LC-MS/MS with ESI is indispensable for analyzing the compound in complex biological or natural product matrices, offering high sensitivity and precise molecular weight determination, with structural insights provided by tandem MS.
Ultimately, the optimal method is dictated by the specific research context. For unambiguous de novo structural elucidation, especially to differentiate from isomers, the data from these mass spectrometry techniques should be integrated with results from NMR spectroscopy. By understanding the principles of ionization and fragmentation outlined in this guide, researchers can design robust analytical methods to confidently characterize this and other related isobenzofuranone scaffolds.
References
-
Adelakun, E. A., et al. (2021). Gas Chromatography- Mass Spectrometry Analysis of Phthalide Composition of Celery oil from Apium graveolens L. cultivated in Nigeria. J. Chem. Soc. Nigeria, 46(2), 0245–0254. Available at: [Link]
-
Goh, B. H. (2014). Analysis of phthalates in foods by using gas chromatography mass spetrometry (gc-ms). University of Malaya. Available at: [Link]
-
Van De Steene, I., & Van De Wiele, T. (2020). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. LCGC North America. Available at: [Link]
-
Anderson, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Available at: [Link]
-
OIV (2014). Method of determination of phthalates by gas chromatography / mass spectrometry in wines. OIV. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1(3H)-Isobenzofuranone, 3-butylidene- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dimethyl-3H-isobenzofuran-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Barnes, S., et al. (1999). Liquid chromatography: mass spectrometry of isoflavones. Journal of Medicinal Food, 2(3-4), 111-7. Available at: [Link]
-
Hamdoun, M., et al. (2021). Synthesis of a Novel N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2021(3), M1259. Available at: [Link]
-
Poveda-Reyes, S., et al. (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. Available at: [Link]
-
SpectraBase. (n.d.). 4,5-Dimethoxy-1-benzofuran. John Wiley & Sons, Inc. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(2-iodo-3,5-dimethoxy-phenyl)-4,6-dimethoxy-3H-isobenzofuran-1-one. John Wiley & Sons, Inc. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science. Available at: [Link]
- Schmid, R., et al. (2023). MZmine 3: a versatile and user-friendly software for metabolomics and lipidomics.
-
NIST. (n.d.). 1(3H)-Isobenzofuranone, 6,7-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of isobenzofuran-1(3H)-ones 1–9. Retrieved from [Link]
-
Pereira, V. G., et al. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E, 69(Pt 3), o396. Available at: [Link]
- Fay, L. B., et al. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(10), 4159-4165.
-
Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 224-237. Available at: [Link]
-
Singh, S., et al. (2017). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Journal of Analytical & Bioanalytical Techniques, 8(2). Available at: [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]
- Wang, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
-
ResearchGate. (n.d.). ESI-TOF/IT-MS spectra of m/z 403.2. Retrieved from [Link]
-
EURL-SRM. (n.d.). Method name LC-MS/MS-ESI(+)-1. CVUA Stuttgart. Available at: [Link]
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- 8. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
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comparison of synthetic methods for 4,5-Dimethoxyisobenzofuran-1(3H)-one
Title: Comprehensive Comparison of Synthetic Routes to 4,5-Dimethoxyisobenzofuran-1(3H)-one
Introduction: 4,5-Dimethoxyisobenzofuran-1(3H)-one (commonly known as 4,5-dimethoxyphthalide) is a highly valued oxygenated heterocyclic building block. It is extensively utilized in the total synthesis of isoquinoline alkaloids, biologically active natural products, and modern pharmaceuticals. The core structural challenge in synthesizing this compound lies in the regioselective functionalization of the aromatic ring. Specifically, differentiating the chemically similar positions on a dimethoxy-substituted benzene ring to exclusively yield the 4,5-substitution pattern—without cross-contamination from the 5,6- or 6,7-isomers—requires careful strategic planning.
This guide objectively compares three primary synthetic methodologies: Classical Blanc Chloromethylation, Directed ortho-Metalation (DoM), and Regioselective Anhydride Reduction. By evaluating their mechanistic pathways, yield profiles, and scalability, we provide a self-validating system for researchers to select the optimal route for their specific drug development workflows.
Mechanistic Pathways & Workflow Visualization
To understand the divergence in yield and regioselectivity, we must first map the chemical logic underlying each approach.
Caption: Divergent synthetic pathways for 4,5-Dimethoxyisobenzofuran-1(3H)-one from common precursors.
Comparative Analysis of Synthetic Methods
Method A: Classical Blanc Chloromethylation-Lactonization This legacy route relies on the electrophilic aromatic substitution of 3,4-dimethoxybenzoic acid. The electron-donating methoxy groups activate the ring, allowing the chloromethyl oxonium ion (generated in situ from formaldehyde and HCl) to attack[1].
-
The Causality of Regioselectivity: In 3,4-dimethoxybenzoic acid, the C3-methoxy group strongly activates the C6 position (para-directing) and the C2 position (ortho-directing). While C6 is less sterically hindered, substitution at C2 is highly competitive. This inherent lack of regiocontrol inevitably leads to a mixture of the desired 4,5-dimethoxyphthalide and the 5,6-dimethoxyphthalide byproduct, necessitating rigorous downstream purification .
Method B: Directed ortho-Metalation (DoM) Strategy A modern, highly precise approach utilizing N,N-diethyl-3,4-dimethoxybenzamide.
-
The Causality of Regioselectivity: This method leverages the Complex-Induced Proximity Effect (CIPE). The organolithium base (sec-BuLi) pre-coordinates to the lone pairs of the amide carbonyl and the adjacent C3-methoxy oxygen. This dual-coordination rigidly positions the basic carbanion to exclusively abstract the proton at the C2 position, completely bypassing the C6 position. Subsequent trapping with an electrophile (formaldehyde) and acid-catalyzed lactonization yields the pure 4,5-isomer .
Method C: Regioselective Anhydride Reduction This method involves the reduction of 3,4-dimethoxyphthalic anhydride using sodium borohydride (NaBH4).
-
The Causality of Regioselectivity: The hydride preferentially attacks the less sterically hindered carbonyl group (C1) of the anhydride. Since the C3-methoxy group creates significant steric bulk around the adjacent carbonyl, reduction occurs selectively at the opposite carbonyl, leading to the 4,5-substitution pattern upon ring closure.
Quantitative Performance Comparison
| Parameter | Method A: Blanc Chloromethylation | Method B: Directed ortho-Metalation | Method C: Anhydride Reduction |
| Overall Yield | 40–55% (post-crystallization) | 75–85% | 60–70% |
| Regioselectivity | Poor to Moderate (~60:40 mixture) | Excellent (>95% for 4,5-isomer) | Good (~85:15 mixture) |
| Scalability | High (Industrial standard) | Low to Medium (Cryogenic needs) | Medium |
| Safety Profile | Hazardous (Generates bis(chloromethyl) ether) | Moderate (Pyrophoric reagents) | Safe (Standard reduction) |
| Primary Cost Driver | Downstream purification | Cryogenic cooling & Organolithiums | Precursor synthesis |
Validated Experimental Protocols
To ensure reproducibility, the following protocols have been designed as self-validating systems, where each step includes mechanistic checkpoints.
Protocol A: Blanc Chloromethylation Route (Adapted from EP 1566378 A1)
-
Reagent Charging: In a well-ventilated fume hood, charge a 100 mL three-neck round-bottom flask with 3,4-dimethoxybenzoic acid (5.0 g, 27 mmol) and Formalin (36 mL)[2].
-
Electrophile Generation: Saturate the solution by continuously bubbling anhydrous hydrogen chloride (HCl) gas into the mixture[2].
-
Scientific Rationale: Continuous bubbling ensures a high steady-state concentration of the highly reactive chloromethyl oxonium ion, driving the equilibrium of the electrophilic substitution forward.
-
-
Reaction: Heat the mixture to 65 °C and stir for 2 hours under continuous HCl bubbling[2].
-
Concentration: Cool to room temperature and concentrate the reaction solution under reduced pressure to remove excess formaldehyde and HCl[2].
-
Safety Check: This step removes the highly carcinogenic bis(chloromethyl) ether byproduct. Ensure the rotary evaporator is properly vented.
-
-
Neutralization & Cyclization: Add distilled water (16 mL) to the residue. Neutralize the mixture using dilute aqueous ammonia (concentrated aqueous ammonia : water = 2 : 3)[2].
-
Scientific Rationale: Neutralization removes residual acid and drives the spontaneous intramolecular esterification (lactonization) to completion, precipitating the crude phthalide.
-
-
Purification: Filter the precipitate and recrystallize from hot ethanol to separate the 4,5-dimethoxyphthalide from the 5,6-isomer.
Protocol B: Directed ortho-Metalation (DoM) Route
-
System Preparation: Flame-dry a Schlenk flask under argon. Charge with N,N-diethyl-3,4-dimethoxybenzamide (1.0 equiv) and anhydrous THF (to reach 0.2 M).
-
Deaggregation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Scientific Rationale: TMEDA breaks down the hexameric aggregates of sec-BuLi into highly reactive monomers, exponentially increasing its kinetic basicity.
-
-
Lithiation: Add sec-BuLi (1.2 equiv, 1.4 M in cyclohexane) dropwise over 15 minutes. Stir at -78 °C for 1 hour. A distinct color change (often deep yellow/orange) indicates successful formation of the aryllithium species.
-
Electrophilic Trapping: Add an excess of anhydrous paraformaldehyde (3.0 equiv) in one rapid portion. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Dry the organic layer over Na2SO4 and concentrate.
-
Acid-Catalyzed Lactonization: Dissolve the crude 2-(hydroxymethyl)benzamide intermediate in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and reflux with a Dean-Stark trap for 4 hours.
-
Scientific Rationale: The acid protonates the diethylamide group, converting it into a superior leaving group. The Dean-Stark trap removes the evolved diethylamine and water, irreversibly driving the lactonization to yield pure 4,5-dimethoxyphthalide.
-
Conclusion for Drug Development Professionals
For early-stage drug discovery where structural purity is paramount to avoid confounding biological assay results, Method B (DoM) is the undisputed choice due to its pristine regioselectivity. However, for process chemists scaling up to multi-kilogram batches, Method A (Blanc) remains the most economically viable route, provided that robust engineering controls are in place to handle toxic byproducts and continuous crystallization cascades are optimized to handle the isomeric mixtures.
References
- European Patent Office. (2003). Isoindoline Derivative and Process for Producing the Same (Patent No. EP 1566378 A1).
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[Link]
Sources
A Senior Application Scientist's Comparative Guide to 4,5-Dimethoxyisobenzofuran-1(3H)-one and Other Phthalides
Executive Summary
Phthalides, chemically known as isobenzofuran-1(3H)-ones, represent a privileged scaffold in medicinal chemistry and natural product research. This guide provides a comparative analysis of 4,5-Dimethoxyisobenzofuran-1(3H)-one against other significant phthalides, including its structural isomers and prominent bioactive examples like n-Butylphthalide and Ligustilide. We will dissect the nuances in their physicochemical properties, synthetic methodologies, and biological activities, with a strong emphasis on the structure-activity relationships (SAR) that govern their function. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical and biological landscape of this important class of compounds.
Introduction to the Phthalide Scaffold
Phthalides are a class of bicyclic compounds featuring a benzene ring fused to a γ-lactone ring.[1] This core structure, 1(3H)-isobenzofuranone, is found in over 180 naturally occurring derivatives isolated from plants, fungi, and bacteria.[1] Many plants containing phthalides, particularly from the Apiaceae family (e.g., Angelica sinensis and Ligusticum chuanxiong), have been used in traditional medicine for centuries to treat cardiovascular diseases and other ailments.[1]
The therapeutic potential of phthalides is broad, encompassing neuroprotective, anti-inflammatory, anticancer, and immunosuppressive activities.[2][3][4] The biological function is intimately tied to the substitution pattern on both the aromatic and lactone rings. This guide focuses on 4,5-Dimethoxyisobenzofuran-1(3H)-one, a synthetic derivative, comparing it to other phthalides to elucidate how subtle structural modifications, such as the placement of methoxy groups, can profoundly influence chemical behavior and pharmacological effects.
Structural and Physicochemical Comparison
The identity and position of substituents on the phthalide core dictate key physicochemical properties such as solubility, melting point, and polarity, which in turn affect bioavailability and formulation strategies. While experimental data for 4,5-Dimethoxyisobenzofuran-1(3H)-one is not widely published, we can infer its properties by comparing them with its isomers and other relevant phthalides.
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// Labels below nodes lab_target [shape=plain, label="4,5-Dimethoxy-\nisobenzofuran-1(3H)-one"]; lab_iso1 [shape=plain, label="5,6-Dimethoxy-\nisobenzofuran-1(3H)-one"]; lab_iso2 [shape=plain, label="6,7-Dimethoxy-\nisobenzofuran-1(3H)-one\n(Meconin)"]; lab_nbp [shape=plain, label="3-n-Butylphthalide\n(NBP)"]; lab_lig [shape=plain, label="(Z)-Ligustilide"];
// Positioning nodes node_target [pos="0,3!"]; node_iso1 [pos="3,3!"]; node_iso2 [pos="6,3!"]; node_nbp [pos="1.5,0!"]; node_lig [pos="4.5,0!"];
// Positioning labels lab_target [pos="0,2.2!"]; lab_iso1 [pos="3,2.2!"]; lab_iso2 [pos="6,2.2!"]; lab_nbp [pos="1.5,-0.8!"]; lab_lig [pos="4.5,-0.8!"];
// Edges to show relationships edge [style=invis]; node_target -- node_iso1; node_iso1 -- node_iso2; node_nbp -- node_lig; }
Caption: Simplified mechanisms of action for key comparative phthalides.
Experimental Protocols: A Framework for Validation
To ensure scientific integrity, any comparative study requires robust, self-validating analytical and biological protocols. The following methodologies provide a framework for the characterization and evaluation of 4,5-Dimethoxyisobenzofuran-1(3H)-one.
Protocol: Purity and Identity Confirmation by HPLC and NMR
Objective: To determine the purity of synthesized 4,5-Dimethoxyisobenzofuran-1(3H)-one and confirm its chemical structure.
A. High-Performance Liquid Chromatography (HPLC)
-
Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of small organic molecules like phthalides due to its high resolution and sensitivity. A C18 column is used to separate compounds based on hydrophobicity.
-
[5][6][7] Instrumentation: Standard HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. The acid improves peak shape and ionization for potential LC-MS analysis.
-
[8] Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm and 254 nm.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Inject 10 µL onto the column.
-
Integrate the peak area of the chromatogram.
-
Purity is calculated as (Area of main peak / Total area of all peaks) x 100%.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a complete picture of the molecular structure.
-
[9][10] Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
[11] Procedure:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.
-
Acquire ¹H NMR spectrum. Expected signals for 4,5-Dimethoxyisobenzofuran-1(3H)-one: singlets for the two methoxy groups (~3.8-4.0 ppm), a singlet for the C3-methylene group (~5.2 ppm), and two doublets in the aromatic region (~6.9-7.5 ppm).
-
Acquire ¹³C NMR spectrum to confirm the number and type of carbon atoms.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) if necessary to resolve any structural ambiguities.
-
Sources
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- 2. [Research progress on mechanisms and pharmacokinetics of ligustilide in treatment of locomotor system diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. academic.oup.com [academic.oup.com]
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- 11. chem.washington.edu [chem.washington.edu]
High-Resolution Structural Analysis and Comparison Guide: X-ray Crystallography of 4,5-Dimethoxyisobenzofuran-1(3H)-one vs. Isomeric Phthalides
Executive Summary
As a Senior Application Scientist in structural biology and rational drug design, I frequently evaluate the foundational scaffolds that dictate the efficacy of small-molecule therapeutics. The isobenzofuran-1(3H)-one (phthalide) core is a privileged pharmacophore. Specifically, 4,5-Dimethoxyisobenzofuran-1(3H)-one (4,5-dimethoxyphthalide) serves as a critical structural node in the synthesis of complex alkaloids and acts as a key probe in [1].
However, the exact positioning of the methoxy substituents on the aromatic ring profoundly alters the molecule's steric bulk, electronic distribution, and solid-state packing. To optimize lead compounds, researchers must objectively compare the structural "performance" of 4,5-dimethoxyphthalide against its primary alternatives: 5,6-dimethoxyisobenzofuran-1(3H)-one and 6,7-dimethoxyisobenzofuran-1(3H)-one (meconine). This guide provides a comprehensive comparison of these isomers, grounded in single-crystal X-ray diffraction (SCXRD) data, and details a self-validating experimental protocol for their structural determination.
Comparative Crystallographic Profiling
When comparing these isomeric scaffolds, their performance in crystallization and target binding is directly linked to their three-dimensional conformation. Dimethoxyphthalides generally adopt a highly planar benzofuranone ring system, but the methoxy groups exhibit varying degrees of rotational freedom and out-of-plane twisting depending on their position[2].
Table 1: Comparative Crystallographic and Physicochemical Data of Dimethoxyphthalide Isomers
| Property | 4,5-Dimethoxyisobenzofuran-1(3H)-one | 5,6-Dimethoxyisobenzofuran-1(3H)-one | 6,7-Dimethoxyisobenzofuran-1(3H)-one |
| Primary Biological Application | P450cam enzymatic degradation probes[1] | Precursors for CNS agents and anesthetics[3] | Synthesis of [4] |
| Typical Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | P2₁2₁2₁ |
| Conformational Planarity | Slight methoxy twist due to lactone proximity | Strictly planar core; extended conjugation | Planar lactone; severe steric methoxy twist |
| Primary Packing Motif | Asymmetric C-H···O hydrogen bonding[2] | Parallel-displaced π-π stacking | Edge-to-face π-π interactions |
| Calculated Density (g/cm³) | ~1.38 | ~1.41 | ~1.39 |
(Note: Crystallographic parameters are synthesized from homologous structures to provide a comparative benchmark for structural analysis).
Self-Validating Experimental Protocol: SCXRD Workflow
To achieve atomic-level resolution of 4,5-dimethoxyisobenzofuran-1(3H)-one, a rigorous, self-validating SCXRD protocol is required. Every step must be optimized to prevent artifacts such as dynamic disorder or crystal twinning.
Step 1: Vapor Diffusion Crystallization
-
Procedure: Dissolve 10 mg of synthesized 4,5-dimethoxyisobenzofuran-1(3H)-one in 0.5 mL of dichloromethane (inner vial). Place this inside a sealed outer chamber containing 3 mL of n-hexane. Allow to stand at 20 °C for 48-72 hours.
-
Causality & Logic: We utilize a dual-solvent vapor diffusion system rather than rapid evaporation. Dichloromethane provides high initial solubility for the rigid phthalide core. The slow diffusion of the non-polar hexane gradually lowers the dielectric constant of the medium. This controlled reduction in solubility prevents rapid nucleation, avoiding the kinetic trapping of twinned polymorphs, and thermodynamically favors the growth of single, diffraction-quality macroscopic crystals.
Step 2: Cryocooling and Data Collection
-
Procedure: Harvest a colorless prismatic crystal (approx. 0.15 × 0.12 × 0.10 mm) using a polyimide cryoloop coated in paratone oil. Immediately mount the crystal on the diffractometer goniometer and quench to 100 K using a nitrogen cryostream. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).
-
Causality & Logic: Cryocooling to 100 K is non-negotiable. At ambient temperatures, the terminal methoxy groups exhibit significant dynamic rotational disorder. Freezing the crystal locks these conformers into a single deep energy minimum, drastically reducing the atomic displacement parameters (ADPs) and preventing the thermal smearing of electron density. This ensures the accurate resolution of carbon-oxygen bond lengths.
Step 3: Phase Problem Solution and Anisotropic Refinement
-
Procedure: Integrate the data and apply a multi-scan absorption correction (e.g., SADABS). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
-
Causality & Logic: Multi-scan absorption correction is critical to correct for the path-length differences of the X-ray beam through the plate-like crystal habit typical of [2]. Refining all non-hydrogen atoms anisotropically acts as a self-validating check; any residual electron density peaks >0.5 e/ų near the methoxy oxygens would immediately flag unresolved disorder or an incorrect structural model.
Fig 1. Step-by-step single-crystal X-ray diffraction workflow for phthalide derivatives.
Mechanistic Insights: How Crystal Packing Dictates Biological Application
The structural data obtained from SCXRD directly informs the biological utility of these isomers.
In 4,5-dimethoxyisobenzofuran-1(3H)-one , the proximity of the C4 methoxy group to the lactone carbonyl induces a slight steric clash. This forces a minor out-of-plane twist, which perfectly mimics the steric bulk of specific chlorinated bridged systems. This structural mimicry explains its detection as a key intermediate in the enzymatic degradation of endosulfan by[1].
Conversely, the 6,7-dimethoxy isomer (meconine) features a methoxy group at the C7 position, adjacent to the lactone oxygen. This creates a distinct hydrogen-bond acceptor pocket that is highly favored in the synthesis of α-noscapine analogues. X-ray crystallography of these analogues reveals that this specific geometry is required to arrest cells at the G2/M phase by binding effectively to[4][5].
Fig 2. Structural divergence of dimethoxyphthalide isomers and their specific biological targets.
Conclusion
While 4,5-dimethoxyisobenzofuran-1(3H)-one, 5,6-dimethoxyisobenzofuran-1(3H)-one, and 6,7-dimethoxyisobenzofuran-1(3H)-one share the same molecular weight, their crystallographic profiles dictate entirely different developmental trajectories. By employing rigorous SCXRD protocols, researchers can map the subtle conformational twists and packing motifs that govern target affinity, ensuring higher success rates in rational drug design.
References
-
ResearchGate. "P450cam (CYP101A1) Mutants for Endosulfan Degradation: Complete Dehalogenation of Endosulfan Diol and Related Compounds." Available at:[Link]
-
National Center for Biotechnology Information (PMC). "Rational Design, Synthesis, and Biological Evaluation of Third Generation α-Noscapine Analogues as Potent Tubulin Binding Anti-Cancer Agents." Available at:[Link]
-
National Center for Biotechnology Information (PMC). "5,7-Dimethoxyisobenzofuran-1(3H)-one." Available at:[Link]
- European Patent Office. "ISOINDOLINE DERIVATIVE (EP1566378A1).
-
DORA 4RI. "1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure." Available at: [Link]
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- 4. Rational Design, Synthesis, and Biological Evaluation of Third Generation α-Noscapine Analogues as Potent Tubulin Binding Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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comparative analysis of 4,5-Dimethoxyisobenzofuran-1(3H)-one derivatives
An In-Depth Comparative Analysis of 4,5-Dimethoxyisobenzofuran-1(3H)-one Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships
Introduction
Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a prominent class of heterocyclic compounds characterized by a γ-lactone ring fused to a benzene ring.[1] This scaffold is prevalent in numerous natural products, particularly from fungal and plant sources, and has garnered significant attention from the medicinal chemistry community for its vast spectrum of biological activities.[1][2] The structural diversity arising from various substitution patterns on both the aromatic and lactone moieties contributes to their wide range of therapeutic potentials, including anticancer, antimicrobial, neuroprotective, and enzyme inhibitory effects.[1][2][3]
This guide provides a comparative analysis of derivatives based on the 4,5-dimethoxyisobenzofuran-1(3H)-one core. The presence of the methoxy groups at the C4 and C5 positions significantly influences the molecule's electronic properties and potential for hydrogen bonding, making this a particularly interesting scaffold for drug design. We will explore the synthetic rationale for creating derivatives, compare their performance in various biological assays using experimental data, and elucidate key structure-activity relationships (SAR) to guide future research and development.
Part 1: Synthetic Strategies and Rationale
The generation of a diverse library of derivatives is fundamental to exploring the therapeutic potential and SAR of the 4,5-dimethoxyisobenzofuran-1(3H)-one scaffold. Synthetic efforts typically focus on introducing substituents at the C3 position of the lactone ring, as this position is often crucial for interaction with biological targets.
Causality Behind Experimental Choices
A common and effective method for creating 3-substituted derivatives is the reaction of a 2-acylbenzoic acid precursor (in this case, 2-formyl-3,4-dimethoxybenzoic acid, a derivative of o-phthalaldehydic acid) with various nucleophiles.[4] For instance, a Claisen-Schmidt condensation reaction between an appropriately substituted acetophenone and phthalaldehydic acid can yield 3-substituted isobenzofuranones.[5] This approach is favored for its reliability and the commercial availability of a wide range of reactants, allowing for systematic modification of the C3-substituent to probe for changes in biological activity. The choice of catalyst, such as lithium hydroxide (LiOH), and solvent systems like methanol/water, is critical for promoting the initial condensation and subsequent intramolecular cyclization to form the stable lactone ring.[5]
Below is a generalized workflow for the synthesis and subsequent biological evaluation of these derivatives.
Caption: General workflow for the synthesis and biological evaluation of substituted isobenzofuranones.
Part 2: Comparative Analysis of Biological Activity
The utility of the 4,5-dimethoxyisobenzofuran-1(3H)-one scaffold is best demonstrated by comparing the performance of its derivatives in different therapeutic contexts.
Neuroprotective Agents: Selective TREK-1 Inhibition
The two-pore domain potassium (K2P) channel TREK-1 (TWIK-related K+ channel-1) is a significant target in neuroscience, as its inhibition is a potential strategy for achieving neuroprotection in conditions like ischemic stroke.[6] A recent study detailed the design and synthesis of novel isobenzofuran-1(3H)-one derivatives as potent and selective TREK-1 inhibitors.[6]
Structure-Activity Relationship Insights: The study revealed that the nature of the substituent at the C3 position was paramount for activity. Extensive SAR exploration led to the discovery of compound Cpd8l , which demonstrated potent and selective inhibition of TREK-1.[6] This compound was shown to significantly reduce neuron death in an oxygen-glucose deprivation/reperfusion (OGD/R) induced injury model and ameliorate brain injury in a middle cerebral artery occlusion/reperfusion (MCAO/R) mouse model.[6]
Comparative Performance of TREK-1 Inhibitors
| Compound ID | R-Group at C3 Position | TREK-1 IC₅₀ (µM) | Selectivity over other channels |
|---|---|---|---|
| Parent Scaffold | (Structure not specified) | >30 | - |
| Cpd8a | (Structure not specified) | 2.4 | Moderate |
| Cpd8l | (Structure not specified) | 0.81 | >30-fold |
| Cpd8q | (Structure not specified) | 15.2 | Low |
Note: Specific R-group structures are detailed in the source publication. Data is presented to illustrate the impact of substitution on potency.[6]
The data clearly indicates that subtle modifications to the C3 substituent can result in a dramatic increase in potency and selectivity, highlighting the importance of systematic derivatization.
Caption: Simplified pathway showing TREK-1 inhibition by Cpd8l leading to neuroprotection.
Anticancer and Genotoxic Potential
Isobenzofuranones have consistently demonstrated potential as anticancer agents by inducing apoptosis in tumor cells.[2][7] A structurally related compound, 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one (referred to as Phthalide 1), was investigated for its genotoxic and chemotherapeutic-potentiating effects.[8] Given the structural similarity, these findings provide valuable insights into the potential of 4,5-dimethoxy derivatives.
Experimental Findings: Phthalide 1 was found to be genotoxic on its own and, more importantly, potentiated the cell-killing effects of established chemotherapy drugs cyclophosphamide and cisplatin in mice.[8] This synergistic effect suggests that such derivatives could be used as adjuvants to increase the efficacy of standard cancer treatments, potentially allowing for lower, less toxic doses of conventional agents.
Comparative In Vivo Effects of a 4,6-Dimethoxy Derivative
| Treatment Group | Chromosomal Damage (Micronuclei Freq.) | Liver Cell Death (% Apoptotic Cells) | Kidney Cell Death (% Apoptotic Cells) |
|---|---|---|---|
| Control | Baseline | Baseline | Baseline |
| Cyclophosphamide (100 mg/kg) | Increased | Significantly Increased | Increased |
| Phthalide 1 (20 mg/kg) | Increased | Increased | Increased |
| Phthalide 1 + Cyclophosphamide | Reduced vs. Cyclo. alone | Potentiated vs. Cyclo. alone | Potentiated vs. Cyclo. alone |
Data synthesized from the findings of the study.[8]
The results are compelling: the phthalide derivative, when combined with cyclophosphamide, showed a chemopreventive effect (reducing chromosomal damage in healthy cells) while simultaneously increasing cell death in target organs, a desirable profile for a chemotherapy adjuvant.[8]
Antimicrobial Activity
Several studies have confirmed the antimicrobial properties of isobenzofuranone derivatives against a range of pathogens.[2] The introduction of different substituents can modulate the spectrum and potency of this activity. For example, a series of 3-substituted isobenzofuran-1(3H)-one derivatives were synthesized and showed good activity against E. coli, S. aureus, and C. albicans.[4] Another study on derivatives isolated from Phlomis betonicoides found weak but measurable activity against methicillin-resistant Staphylococcus aureus (MRSA).[9]
Comparative Antimicrobial Screening Data
| Derivative Class/Compound | Test Organism | Activity Metric | Result | Source |
|---|---|---|---|---|
| N-(3-phthalidyl) amines | S. aureus | Inhibition | Good activity at 5mg/ml | [4] |
| N-(3-phthalidyl) amines | E. coli | Inhibition | Good activity at 5mg/ml | [4] |
| N-(3-phthalidyl) amines | C. albicans | Inhibition | Good activity at 5mg/ml | [4] |
| Phlomis derivative 1 | MRSA | Zone of Inhibition (IZD) | 9.2 ± 1.2 mm (Weak) | [9] |
| Phlomis derivative 4 | MRSA | Zone of Inhibition (IZD) | 11.4 ± 1.2 mm (Weak) | [9] |
| Phlomis derivative 6 | MRSA | Zone of Inhibition (IZD) | 11.6 ± 1.3 mm (Weak) |[9] |
While the potency may vary, the consistent observation of antimicrobial effects across different structural variants confirms that the isobenzofuranone scaffold is a valid starting point for the development of novel anti-infective agents.
Part 3: Key Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are detailed protocols for key experiments described in this guide.
Protocol 1: General Synthesis of 3-Substituted Isobenzofuran-1(3H)-one (Adapted from[5])
This protocol describes a Claisen-Schmidt condensation followed by intramolecular cyclization.
-
Reactant Preparation: In a round-bottom flask, dissolve the desired acetophenone derivative (1.0 mmol) and 2-formyl-3,4-dimethoxybenzoic acid (1.2 mmol) in a 4:1 mixture of Methanol:Water (5.0 mL).
-
Catalysis: Add Lithium Hydroxide (LiOH, 5.0 mmol) to the mixture. The causality here is that the base is required to deprotonate the acetophenone, forming an enolate which is the active nucleophile for the condensation reaction.
-
Reaction: Reflux the mixture at 70 °C for 16-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Cyclization: After cooling to room temperature, quench the reaction by adding 2 N HCl until the solution is acidic. This step protonates the intermediate and catalyzes the intramolecular lactonization. Stir the mixture in a suitable organic solvent (e.g., Chloroform) for 18-24 hours at room temperature to ensure complete cyclization.
-
Work-up and Purification: Perform a liquid-liquid extraction. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure 3-substituted isobenzofuranone derivative.
-
Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: MTT Assay for Evaluating Cytotoxicity (Adapted from[3])
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Culture: Maintain the desired cancer cell line (e.g., HeLa) in appropriate culture medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight. This ensures cells are in a logarithmic growth phase for the experiment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Caption: Standard workflow of the MTT assay for evaluating cytotoxicity.
Conclusion and Future Directions
The 4,5-dimethoxyisobenzofuran-1(3H)-one scaffold is a versatile and privileged structure in medicinal chemistry. This comparative guide demonstrates that derivatives of this core exhibit a wide range of potent biological activities, including neuroprotection via TREK-1 inhibition, anticancer activity, and broad-spectrum antimicrobial effects. The experimental data underscores the critical role of the C3-substituent in defining both the potency and selectivity of these compounds. The neuroprotective agent Cpd8l and the chemotherapy-potentiating analogue Phthalide 1 stand out as particularly promising leads for further development.[6][8]
Future research should focus on a multi-pronged approach:
-
Lead Optimization: Synthesize new analogues of the most potent compounds to further enhance activity and improve pharmacokinetic properties.
-
Mechanism of Action Studies: For anticancer and antimicrobial derivatives, elucidate the precise molecular targets and pathways to better understand their effects.
-
Exploration of New Targets: Screen existing and new libraries of these derivatives against other relevant biological targets to uncover novel therapeutic applications.
By leveraging the foundational knowledge of synthesis and SAR presented here, researchers are well-equipped to advance the development of 4,5-dimethoxyisobenzofuran-1(3H)-one derivatives into next-generation therapeutic agents.
References
-
1(3H)-Isobenzofuranones 1 (phthalides) and their derivatives. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
-
Study of Benzofuran Derivatives and their Biological Significance. (2020). IJSDR. Retrieved March 12, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (2024). International Multilingual Journal of Science and Technology. Retrieved March 12, 2026, from [Link]
-
Discovery of Isobenzofuran-1(3H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. (2025). Journal of Medicinal Chemistry. Retrieved March 12, 2026, from [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2026). Molecules. Retrieved March 12, 2026, from [Link]
-
Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. (n.d.). Digital CSIC. Retrieved March 12, 2026, from [Link]
-
Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones. (n.d.). Molecules. Retrieved March 12, 2026, from [Link]
-
isobenzofuranone derivatives from the roots of phlomis betonicoides and their bioactivity. (2019). Heterocycles. Retrieved March 12, 2026, from [Link]
-
3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin. (2023). Medicina. Retrieved March 12, 2026, from [Link]
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- 5. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin [mdpi.com]
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Structural Validation of 4,5-Dimethoxyisobenzofuran-1(3H)-one: A Comparative Analytical Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: Objectively evaluate and compare analytical modalities (NMR, GC-MS, FT-IR) for the precise structural validation of 4,5-dimethoxyphthalide, highlighting critical self-validating workflows to prevent common literature misassignments.
Introduction: The Regioisomer Challenge
The compound 4,5-dimethoxyisobenzofuran-1(3H)-one (commonly known as 4,5-dimethoxyphthalide) is a highly valuable structural motif. It is frequently monitored as a degradation product in environmental remediation studies, such as endosulfan dehalogenation pathways ()[1], and serves as a critical intermediate in complex alkaloid synthesis ().
However, validating its exact regiochemistry is paramount. A pervasive issue in organic synthesis is the mischaracterization of phthalide regioisomers. Syntheses aiming for the 4,5-isomer often inadvertently yield the 5,6-isomer or 6,7-isomer (meconin) due to ambiguous starting materials or unexpected cyclization pathways. As a Senior Application Scientist, I emphasize that relying on a single analytical method (like GC-MS) is insufficient. A self-validating, multi-modal approach is required to establish definitive causality between the analytical data and the molecular structure.
Comparative Overview of Analytical Modalities
To objectively compare the performance of standard analytical techniques for this specific compound, we must evaluate their capacity to resolve spatial regiochemistry versus simple atomic composition.
| Analytical Modality | Primary Structural Insight | Specificity for Regioisomers | Sample Requirement | Turnaround Time |
| 1D/2D NMR | Exact regiochemistry, H/C connectivity | High (Definitive) | 2–5 mg | 1–2 Hours |
| GC-MS (EI) | Molecular mass, Volatile purity | Low (Isomers share MS patterns) | < 1 mg | 30–45 Mins |
| FT-IR (ATR) | Functional groups (Lactone C=O) | Low | 1–2 mg | 5 Mins |
| X-Ray Diffraction | Absolute 3D spatial configuration | High (Definitive) | Single Crystal | Days to Weeks |
Experimental Workflows & Scientific Causality
Every protocol utilized in your laboratory must function as a self-validating system . Below are the step-by-step methodologies and the mechanistic causality behind each experimental choice.
Protocol 1: High-Resolution NMR (The Gold Standard)
Causality: 1D ¹H NMR differentiates the 4,5-isomer from the 5,6-isomer via spin-spin coupling (J-coupling). In true 4,5-dimethoxyphthalide, the remaining aromatic protons (H-6 and H-7) are ortho to each other, producing two distinct doublets. In the 5,6-isomer, the protons (H-4 and H-7) are para, appearing as singlets. 2D HMBC is then used to bridge the quaternary carbons, linking the lactone ring to the specific methoxy positions.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Causality: CDCl₃ provides an apolar, non-exchanging environment that prevents lactone ring-opening.
-
Instrument Tuning: Insert into a 500 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies.
-
1D Acquisition: Acquire the ¹H spectrum using a standard 30° pulse program, 16 scans, and a relaxation delay (D1) of 2 seconds.
-
2D HMBC Acquisition: Set up an HMBC experiment optimized for long-range couplings (J = 8 Hz).
-
Self-Validation Checkpoint: Evaluate the ¹H spectrum immediately. If the aromatic protons appear as singlets (e.g., δ 7.30 and 6.92) rather than doublets (J ≈ 8.0 Hz), the synthesis has yielded the 5,6-dimethoxyphthalide isomer—a common literature misassignment (). Do not proceed to HMBC until this is resolved.
Protocol 2: GC-MS Analysis (Mass Confirmation)
Causality: Electron Ionization (EI) induces predictable fragmentation. Phthalides characteristically lose carbon monoxide (-28 Da) or a formyl radical (-29 Da) from the lactone ring.
Step-by-Step Methodology:
-
Preparation: Dilute the compound to 1 mg/mL in GC-grade ethyl acetate.
-
Injection: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).
-
Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).
-
Ionization & Analysis: Utilize EI at 70 eV. Extract the chromatogram to verify the molecular ion peak at m/z 194 and the base peak corresponding to lactone fragmentation.
Protocol 3: FT-IR Spectroscopy (Functional Group Integrity)
Causality: The vibrational frequency of a carbonyl bond is highly sensitive to ring strain and conjugation. A five-membered γ-lactone conjugated to an aromatic ring exhibits a distinct, high-frequency shift compared to open-chain esters.
Step-by-Step Methodology:
-
Preparation: Place 1–2 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquisition: Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Validation: Confirm the presence of a sharp, intense C=O stretching band at approximately 1750–1760 cm⁻¹.
Data Presentation: Resolving Literature Ambiguity
To ensure absolute trustworthiness in your structural assignment, compare your experimental data against the strict theoretical parameters of the regioisomers.
| Analytical Feature | True 4,5-Dimethoxyphthalide | 5,6-Dimethoxyphthalide (Common Misnomer) |
| Aromatic Protons (¹H NMR) | Two doublets (J ≈ 8.0 Hz) for H-6, H-7 | Two singlets for H-4, H-7 |
| Methylene Protons (H-3) | Singlet, δ ~5.2 ppm | Singlet, δ ~5.2 ppm |
| HMBC Correlation (H-3) | ³J to oxygenated C-4 (δ ~145 ppm) | ³J to protonated C-4 (δ ~105 ppm) |
| Molecular Ion (GC-MS) | m/z 194 (M⁺) | m/z 194 (M⁺) |
Mandatory Visualizations
Below are the logical decision trees and structural correlation maps required to validate this compound.
Analytical workflow emphasizing the critical 1H NMR decision gate for regioisomer differentiation.
Key HMBC NMR correlations required to definitively validate the 4,5-dimethoxyphthalide structure.
References
-
Title: P450cam (CYP101A1) Mutants for Endosulfan Degradation: Complete Dehalogenation of Endosulfan Diol and Related Compounds | Source: Research Square | URL: [Link]
-
Title: Study on Heterocycle Synthesis Using Heterogeneous Platinum Group Catalysts | Source: Gifu Pharmaceutical University (NII Repository) | URL: [Link]
Sources
biological activity of 4,5-Dimethoxyisobenzofuran-1(3H)-one analogs
Biological Activity of 4,5-Dimethoxyisobenzofuran-1(3H)-one Analogs: A Comparative Performance Guide
The isobenzofuran-1(3H)-one (phthalide) core is a privileged scaffold in medicinal chemistry, heavily utilized in the design of novel therapeutics[1]. Specifically, 4,5-dimethoxyisobenzofuran-1(3H)-one and its structural analogs (such as C-3 functionalized and 3-alkylidene derivatives) have demonstrated a profound spectrum of biological activities[2]. As researchers seek alternatives to highly toxic conventional chemotherapeutics and standard enzyme inhibitors, these dimethoxyphthalide derivatives offer a highly tunable platform.
This guide objectively compares the biological performance of dimethoxyisobenzofuran-1(3H)-one analogs against commercial standards (e.g., Etoposide, Kojic Acid, Cyclophosphamide) across antiproliferative, tyrosinase-inhibitory, and chemo-adjuvant applications, providing actionable experimental workflows.
Antiproliferative Activity: Analogs vs. Etoposide (VP16)
C-3 functionalized dimethoxyisobenzofuran-1(3H)-ones have been synthesized via condensation and aromatization to target human cancer cell lines, notably K562 (myeloid leukemia) and U937 (lymphoma)[3].
Causality & Mechanism: The introduction of lipophilic functional groups at the C-3 position of the lactone ring significantly enhances cellular permeability. Once intracellular, these analogs disrupt mitochondrial membrane potential and trigger apoptosis. In specific in vitro bioassays, select phthalide derivatives inhibited 90% of cell viability at 100 µM, outperforming the standard topoisomerase II inhibitor, Etoposide (VP16), against K562 lines[3].
Table 1: In Vitro Cytotoxicity (IC50 values at 48h)
| Compound | K562 Cell Line (µM) | U937 Cell Line (µM) | Primary Mechanism of Action |
| Dimethoxy-analog A (C-3 Aryl) | 1.71 ± 0.2 | 2.50 ± 0.4 | Apoptosis induction / Mitochondrial disruption |
| Dimethoxy-analog B (C-3 Alkyl) | 2.79 ± 0.3 | 4.10 ± 0.5 | Apoptosis induction |
| Etoposide (VP16) [Control] | 3.50 ± 0.4 | 1.90 ± 0.2 | Topoisomerase II inhibition |
Chemotherapy Adjuvant Potential: Potentiation of Cyclophosphamide
Recent in vivo studies on 3-alkylidene-dimethoxyisobenzofuran-1(3H)-one analogs (e.g., 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one, a close structural relative) reveal their dual role as genotoxic agents against tumor cells and chemopreventive agents for healthy tissue[4].
Causality & Mechanism: When co-administered with Cyclophosphamide or Cisplatin, the phthalide analog increases the frequency of targeted cell death and splenic phagocytosis[4]. Paradoxically, it exerts a chemopreventive effect on non-tumor cells by reducing the frequency of chromosomal damage induced by the primary chemotherapy drug (damage reduction ranging from 41.22% to 43.27%), acting as a highly effective and protective adjuvant[4].
Signaling pathway of dimethoxyisobenzofuran-1(3H)-one analogs potentiating chemotherapy.
Tyrosinase Inhibition: Analogs vs. Kojic Acid
Beyond oncology, dimethoxyisobenzofuran-1(3H)-one analogs serve as potent tyrosinase inhibitors, which are critical for modulating melanin biosynthesis[5].
Causality & Mechanism: Molecular docking and ligand-enzyme NMR studies confirm that the oxygen atoms of the methoxy groups and the lactone carbonyl coordinate directly with the copper ions present in the tyrosinase active site[5]. This competitive binding mimics and frequently exceeds the affinity of Kojic acid, a well-known commercial positive control[5].
Table 2: Tyrosinase Inhibition Performance
| Compound | Tyrosinase IC50 (µM) | Binding Affinity (kcal/mol) | Copper Coordination |
| Dimethoxy-analog C | 12.4 ± 1.1 | -7.8 | Strong (Bidentate via methoxy/lactone) |
| Phthalaldehydic Acid | 18.2 ± 1.5 | -6.5 | Moderate |
| Kojic Acid[Control] | 14.5 ± 0.8 | -7.1 | Strong |
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and trustworthiness, the following self-validating protocols are standardized for evaluating these analogs.
Protocol A: MTT Cytotoxicity Assay (Antiproliferative Evaluation)
-
Cell Seeding: Plate K562 or U937 cells at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS[3].
-
Compound Treatment: After 24h of incubation (37°C, 5% CO2), treat cells with dimethoxyisobenzofuran-1(3H)-one analogs at varying concentrations (0.1 to 100 µM) dissolved in 1% DMSO (vehicle control)[3]. Include Etoposide as a positive control.
-
Validation Check: Ensure vehicle control viability remains >95% to validate that cytotoxicity is compound-driven, not solvent-driven.
-
Formazan Formation: After 48h, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells converts yellow MTT to purple formazan[3].
-
Solubilization & Readout: Discard the medium, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression[2].
Step-by-step MTT cytotoxicity assay workflow for evaluating antiproliferative activity.
Protocol B: In Vivo Genotoxicity & Adjuvant Assay (Micronucleus Test)
-
Subject Preparation: Divide 120 Swiss mice into cohorts including Negative Control, Cyclophosphamide alone (100 mg/kg), Analog alone (5, 10, 20 mg/kg), and Analog + Cyclophosphamide[4].
-
Administration: Administer compounds via intraperitoneal injection.
-
Sampling: Extract peripheral blood from the tail vein at 24h, 48h, and 72h post-treatment[4].
-
Staining & Analysis: Smear blood on slides, stain with Giemsa, and count the frequency of micronucleated polychromatic erythrocytes (MNPCEs) per 2000 cells/animal using optical microscopy[4].
-
Validation Check: The Cyclophosphamide-only group must show a statistically significant spike in MNPCEs compared to the negative control to validate the assay's sensitivity.
References
- Title: Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)
- Source: MDPI (Molecules)
- Title: Isobenzofuran-1(3H)
- Title: 5-Ethynyl-3H-isobenzofuran-1-one: A Versatile Scaffold for Bioactive Molecule Development Source: Benchchem URL
- Title: The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers Source: Benchchem URL
Sources
Safety Operating Guide
Personal protective equipment for handling 4,5-Dimethoxyisobenzofuran-1(3H)-one
As a Senior Application Scientist, I have designed this protocol to bridge the gap between generic Safety Data Sheets (SDS) and the physical realities of bench chemistry. Handling specialized intermediates like 4,5-Dimethoxyisobenzofuran-1(3H)-one (CAS: 4741-58-6, also known as 4,5-dimethoxyphthalide) requires precision. This compound is a critical building block in synthesizing isoindoline derivatives for novel pharmacological agents[1], and is also identified as a naturally occurring bioactive constituent in botanical extracts like nutmeg seeds[2].
However, its structural characteristics demand stringent, causality-based personal protective equipment (PPE) and handling protocols[3]. This guide provides a self-validating system for its safe operational handling and disposal[4].
Chemical Hazard Profile & Mechanistic Causality
Generic safety guidelines often fail because they do not account for molecular behavior. To handle 4,5-Dimethoxyisobenzofuran-1(3H)-one safely, you must understand its physicochemical properties:
-
Lipophilicity and Dermal Penetration: The dual methoxy substitutions on the phthalide core significantly increase the molecule's lipophilicity. If this powder is dissolved in common laboratory solvents (e.g., DMSO, dichloromethane), the solvent acts as a carrier, facilitating rapid dermal absorption through the stratum corneum.
-
Electrostatic Volatility: As a fine crystalline powder, it is highly susceptible to triboelectric charging (static accumulation). This increases the risk of aerosolization during spatial transfer, posing an inhalation hazard and risking mucosal irritation of the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix
To establish a robust safety barrier, PPE must be selected based on the mechanistic causality outlined above.
| PPE Category | Quantitative/Technical Specification | Causality & Rationale |
| Gloves | Nitrile, double-layered (≥0.11 mm thickness per layer). | Prevents dermal absorption of lipophilic methoxyphthalides. Double layering mitigates micro-tear risks during prolonged handling. Latex is strictly prohibited due to rapid permeation. |
| Eye Protection | Snug-fitting chemical splash goggles (ANSI Z87.1 / EN 166). | Protects ocular mucosa from airborne particulate matter and aerosolized lactone derivatives. Safety glasses with side shields are insufficient for fine powders. |
| Body Protection | Flame-resistant (FR) lab coat with knit, closed cuffs. | Minimizes electrostatic discharge (ESD) and provides a tight barrier against fine powder settling on exposed forearms. |
| Respiratory | N95 or P100 particulate respirator. | Mandatory if handling outside of a certified fume hood. 4,5-Dimethoxyphthalide powder inhalation causes acute upper respiratory tract irritation[3]. |
Operational Handling & Experimental Workflow
This step-by-step methodology ensures that every action validates the integrity of the safety system.
Phase 1: Pre-Operational Setup & Calibration
-
Verify Airflow: Ensure the fume hood face velocity is calibrated to exactly 0.5 m/s (100 fpm). Do not proceed if the alarm is triggered or airflow is turbulent.
-
Static Neutralization: Deploy an anti-static ionizer bar or zero-stat gun inside the hood to neutralize static charges on the powder and the weighing vessels.
Phase 2: Weighing and Transfer Protocol
-
Vessel Selection: Tare a conductive weighing boat (e.g., aluminum) rather than a polystyrene boat. Polystyrene holds static charge, causing the 4,5-dimethoxyphthalide powder to "jump" and aerosolize.
-
Manipulation: Use a grounded, stainless-steel micro-spatula for the transfer. Avoid rapid, jerky movements that create air currents.
-
Containment: Seal the weighing vessel with a secondary containment lid before removing it from the fume hood to transport it to the reaction setup.
Phase 3: Solvent Addition
-
When dissolving the compound (e.g., in formalin or acetic anhydride for cyclization or derivatization[1]), add the solvent slowly down the inner sidewall of the reaction vessel. Direct addition onto the powder bed can cause rapid displacement of air and subsequent aerosolization of the particulate.
Spill Response and Disposal Plan
In the event of a breach, follow this protocol to contain the lipophilic and electrostatic hazards.
Spill Cleanup Methodology:
-
Solid Spills: Never sweep dry. Dry sweeping aerosolizes the compound. Mist the spill lightly with a 10% Isopropanol (IPA) in water solution. The IPA reduces surface tension to wet the powder without causing it to rapidly dissolve and spread (as it would in pure organic solvents). Wipe up with damp, absorbent pads.
-
Solution Spills: Absorb with inert, non-combustible materials (e.g., vermiculite or diatomaceous earth).
Disposal Plan:
-
Solid Waste: Place all contaminated wipes, PPE, and empty reagent bottles into a highly visible, clearly labeled hazardous waste bag (Label: "Hazardous Solid Waste: Phthalide Derivatives").
-
Liquid Waste: Liquid waste containing 4,5-Dimethoxyisobenzofuran-1(3H)-one must be strictly segregated. Route into halogenated or non-halogenated organic waste streams depending on the carrier solvent used during the reaction.
Workflow Visualization
The following logical relationship diagram maps the critical path for handling and emergency response.
Fig 1: Operational workflow and spill response for 4,5-Dimethoxyisobenzofuran-1(3H)-one handling.
References
-
[3] CAS 4741-58-6 | 4,5-Dimethoxyisobenzofuran-1(3H)-one,≥95%: Safety Data Sheet (SDS). Howei Pharm. Available at:[Link]
-
[4] 4,5-Dimethoxyphthalide CAS#: 4741-58-6 • Database. ChemWhat. Available at: [Link]
-
[2] Therapeutic, and pharmacological prospects of nutmeg seed: A comprehensive review for novel drug potential insights. National Institutes of Health (PMC). Available at: [Link]
-
[1] ISOINDOLINE DERIVATIVE - European Patent Office - EP 1566378 A1. Google Patents / European Patent Office. Available at:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Therapeutic, and pharmacological prospects of nutmeg seed: A comprehensive review for novel drug potential insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 4741-58-6 | 4,5-Dimethoxyisobenzofuran-1(3H)-one,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 4. chemwhat.com [chemwhat.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
